molecular formula C6H9BrN2 B1277895 4-bromo-1-ethyl-3-methyl-1H-pyrazole CAS No. 519018-28-1

4-bromo-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B1277895
CAS No.: 519018-28-1
M. Wt: 189.05 g/mol
InChI Key: HYPZYLLRIDYELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-ethyl-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-ethyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPZYLLRIDYELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399376
Record name 4-bromo-1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519018-28-1
Record name 4-bromo-1-ethyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a plausible synthetic pathway for the novel compound, 4-bromo-1-ethyl-3-methyl-1H-pyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, which makes them attractive scaffolds in drug discovery and development. The introduction of a bromine atom and specific alkyl substituents on the pyrazole ring is anticipated to modulate its physicochemical and biological properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectral data of similar compounds, including 4-bromo-3-methyl-1H-pyrazole and other N-ethylated and C-methylated pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45Singlet1HH-5
~4.05Quartet2HN-CH₂CH₃
~2.25Singlet3HC3-CH₃
~1.40Triplet3HN-CH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148.0C-3
~139.0C-5
~93.0C-4
~45.0N-CH₂CH₃
~15.0N-CH₂CH₃
~12.0C3-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3120MediumC-H stretch (aromatic)
~2980-2870Medium-StrongC-H stretch (aliphatic)
~1550MediumC=N stretch (ring)
~1480MediumC=C stretch (ring)
~1050StrongC-N stretch
~650Medium-StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
204/206High[M]⁺ (presence of Br isotopes)
189/191Medium[M - CH₃]⁺
175/177Medium[M - C₂H₅]⁺
125High[M - Br]⁺

Experimental Protocols

The following section details a proposed synthetic route for this compound, based on established methodologies for the synthesis of substituted pyrazoles.

3.1. Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from the commercially available 3-methyl-1H-pyrazole.

Step 1: Bromination of 3-methyl-1H-pyrazole

  • Reaction: 3-methyl-1H-pyrazole is brominated at the C4 position.

  • Reagents and Solvents: 3-methyl-1H-pyrazole, N-Bromosuccinimide (NBS), and a suitable solvent such as acetonitrile or dichloromethane.

  • Procedure:

    • Dissolve 3-methyl-1H-pyrazole (1.0 eq.) in the chosen solvent in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-methyl-1H-pyrazole.

Step 2: N-Ethylation of 4-bromo-3-methyl-1H-pyrazole

  • Reaction: The nitrogen at the N1 position of the pyrazole ring is alkylated with an ethyl group.

  • Reagents and Solvents: 4-bromo-3-methyl-1H-pyrazole, ethyl iodide or diethyl sulfate, a base such as potassium carbonate or sodium hydride, and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • To a stirred solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq.) in the chosen solvent, add the base (e.g., K₂CO₃, 1.5 eq.).

    • Add the ethylating agent (e.g., ethyl iodide, 1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography to yield this compound.

3.2. Spectroscopic Characterization Methodology

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a thin film on a KBr plate.

  • Mass Spectrometry: Mass spectral data would be acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and characterization workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization start 3-methyl-1H-pyrazole bromination Bromination (NBS, Solvent) start->bromination intermediate 4-bromo-3-methyl-1H-pyrazole bromination->intermediate ethylation N-Ethylation (Ethyl Iodide, Base, Solvent) intermediate->ethylation product This compound (Crude Product) ethylation->product purification Column Chromatography product->purification Purification pure_product Pure Product purification->pure_product nmr 1H & 13C NMR pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Synthetic and characterization workflow for this compound.

1H NMR and 13C NMR analysis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the substituents (bromo, ethyl, and methyl groups) on the pyrazole ring each exert a distinct influence on the chemical shifts of the ring and substituent protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and assignments.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the pyrazole ring proton, the ethyl group protons, and the methyl group protons.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-5~7.5Singlet1HPyrazole ring proton
N-CH₂~4.1Quartet2HEthyl group (CH₂)
C3-CH₃~2.2Singlet3HMethyl group at C3
N-CH₂-CH₃~1.4Triplet3HEthyl group (CH₃)

Justification of Predicted ¹H Chemical Shifts:

  • H-5: In unsubstituted pyrazole, the H-3 and H-5 protons are in a similar environment. The presence of a methyl group at C-3 and an ethyl group at N-1 will influence the chemical shift of the remaining ring proton at C-5. The bromine atom at C-4 will likely cause a slight downfield shift of the H-5 proton.

  • N-CH₂ and N-CH₂-CH₃: The ethyl group attached to the nitrogen atom is expected to show a quartet for the methylene (CH₂) protons due to coupling with the adjacent methyl (CH₃) protons, and a triplet for the methyl protons due to coupling with the methylene protons. The chemical shifts are typical for an N-ethyl group on a heterocyclic ring.

  • C3-CH₃: The methyl group at the C-3 position is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the pyrazole ring's electronic structure.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display six signals, corresponding to the three carbons of the pyrazole ring and the three carbons of the ethyl and methyl substituents.

SignalPredicted Chemical Shift (δ, ppm)Assignment
C-3~149Pyrazole ring carbon
C-5~138Pyrazole ring carbon
C-4~95Pyrazole ring carbon
N-CH₂~45Ethyl group (CH₂)
C3-CH₃~13Methyl group at C3
N-CH₂-CH₃~15Ethyl group (CH₃)

Justification of Predicted ¹³C Chemical Shifts:

  • C-3 and C-5: These carbons are part of the pyrazole ring and their chemical shifts are characteristic of this heterocyclic system. The methyl substituent at C-3 will influence its chemical shift.

  • C-4: The carbon atom bearing the bromine substituent (C-4) is expected to be significantly shielded, resulting in an upfield chemical shift. This is a common effect of halogen substitution on aromatic and heteroaromatic rings.

  • N-CH₂, N-CH₂-CH₃, and C3-CH₃: The chemical shifts for the carbons of the ethyl and methyl groups are predicted based on typical values for these groups attached to a pyrazole ring.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard 1D proton NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Apply a baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Experiment: Standard 1D carbon NMR with proton decoupling.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence with proton decoupling.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Apply a baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of Structure and Workflow

Diagrams created using the DOT language provide clear visual representations of the molecular structure and the analytical process.

molecular_structure Molecular Structure of this compound cluster_pyrazole cluster_substituents N1 N1 C5 C5 N1->C5 Et_CH2 CH2 N1->Et_CH2 N2 N2 N2->N1 C3 C3 C3->N2 Me_CH3 CH3 C3->Me_CH3 C4 C4 C4->C3 Br Br C4->Br C5->C4 H5 H C5->H5 Et_CH3 CH3 Et_CH2->Et_CH3

Caption: Molecular structure with atom numbering for NMR assignment.

nmr_workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E 1H NMR Experiment D->E F 13C NMR Experiment D->F G Fourier Transform E->G F->G H Phasing & Baseline Correction G->H I Referencing & Integration H->I J Assign Chemical Shifts I->J K Analyze Multiplicities & Coupling J->K L Structural Elucidation K->L

Caption: Experimental workflow for NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. The information presented is based on established fragmentation patterns of substituted pyrazoles and serves as a predictive resource for the analysis of this compound.

Introduction

This compound is a substituted pyrazole of interest in various fields, including medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules.[1] Understanding the fragmentation patterns of this compound is essential for its unambiguous identification in complex matrices. This guide outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a general experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the pyrazole ring and its substituents. The presence of a bromine atom will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments (approximately a 1:1 ratio for 79Br and 81Br isotopes).

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Ions

Proposed Fragment Ion Structure Predicted m/z Predicted Relative Abundance
Molecular Ion [M]+•This compound202/204High
[M - CH3]+Loss of a methyl radical from the ethyl group187/189Moderate
[M - C2H4]+•Loss of ethylene via McLafferty rearrangement174/176Moderate to High
[M - Br]+Loss of a bromine radical123Moderate
[M - C2H5]+Loss of an ethyl radical173/175Low
[M - HCN]+•Loss of hydrogen cyanide from the pyrazole ring175/177Low
[C3H3N2]+Pyrazole ring fragment67Low

Note: Predicted relative abundances are qualitative and can vary based on the ionization method and energy.

The fragmentation of substituted pyrazoles often follows distinct routes, including the loss of substituents and the cleavage of the heterocyclic ring.[2] For this compound, the initial fragmentation is likely to involve the ethyl group at the N1 position.

A significant fragmentation pathway is expected to be the loss of a methyl radical (•CH3) from the ethyl group to form a stable secondary carbocation, resulting in a fragment at m/z 187/189. Another prominent pathway for N-alkyl substituted heterocycles is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen and subsequent elimination of an alkene. In this case, it would lead to the loss of ethylene (C2H4), producing a fragment at m/z 174/176.

Cleavage of the bromine atom from the pyrazole ring would result in an ion at m/z 123. Loss of the entire ethyl group would lead to a fragment at m/z 173/175. Fragmentation of the pyrazole ring itself, a common feature in the mass spectra of pyrazoles, can occur through the expulsion of a molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 175/177.[2]

Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [C6H9BrN2]+• m/z 202/204 (Molecular Ion) F1 [C5H6BrN2]+ m/z 187/189 M->F1 - •CH3 F2 [C4H5BrN2]+• m/z 174/176 M->F2 - C2H4 F3 [C6H9N2]+ m/z 123 M->F3 - •Br F4 [C4H4BrN2]+ m/z 173/175 M->F4 - •C2H5 F5 [C5H8BrN]+• m/z 175/177 M->F5 - HCN

Proposed fragmentation pathway of this compound.

Experimental Protocol

This section provides a general methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).

4.2. Instrumentation

  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer capable of electron ionization.

4.3. GC-MS Parameters

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

4.4. Data Analysis

The acquired data should be processed using the instrument's software. The mass spectrum of the peak corresponding to this compound should be extracted and compared with the predicted fragmentation pattern. The presence of the characteristic bromine isotopic pattern should be confirmed.

Experimental Workflow

The diagram below outlines the general workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock Solution Prep2 Perform Serial Dilutions Prep1->Prep2 GC Gas Chromatography Separation Prep2->GC Inject Sample MS Mass Spectrometry Detection (EI) GC->MS DataAcq Data Acquisition MS->DataAcq SpecExtract Spectrum Extraction DataAcq->SpecExtract FragAnalysis Fragmentation Analysis SpecExtract->FragAnalysis Report Report FragAnalysis->Report Generate Report

General workflow for GC-MS analysis.

Conclusion

References

Physical and chemical properties of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 4-bromo-1-ethyl-3-methyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole with a bromine atom at the 4-position, an ethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. It is recognized as a stable crystalline solid and serves as a key intermediate in the synthesis of more complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉BrN₂[2]
Molecular Weight 189.05 g/mol [2]
CAS Number 519018-28-1[2]
Appearance Crystalline Solid[1]
Boiling Point 225.9 °C at 760 mmHg[2]
Density 1.49 g/cm³[2]
Flash Point 90.4 °C[2]
Refractive Index 1.574[2]
LogP 1.97390[2]

Synthesis and Characterization

Proposed Synthesis Pathway

A common and effective method for the synthesis of substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the synthesis of the pyrazole core of the target molecule, the reaction would involve a substituted hydrazine and a 1,3-diketone.

Following the formation of the pyrazole ring, the next step would be bromination. The bromination of pyrazoles can be achieved using various brominating agents.

Logical Flow of Synthesis:

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Step 1: Pyrazole Ring Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Bromination cluster_product Final Product start1 1,3-Dicarbonyl Compound reaction1 Cyclocondensation start1->reaction1 start2 Ethylhydrazine start2->reaction1 intermediate 1-ethyl-3-methyl-1H-pyrazole reaction1->intermediate reaction2 Electrophilic Bromination intermediate->reaction2 product This compound reaction2->product

Caption: General synthesis workflow for this compound.

Experimental Protocols for Analogous Compounds

Detailed experimental procedures for the synthesis of structurally similar brominated pyrazoles can provide valuable guidance.

Method 1: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives [5]

This method involves the reaction of 1,3-diketones with arylhydrazines and a brominating agent in a one-pot synthesis. While this protocol uses arylhydrazines, it can be adapted for alkylhydrazines like ethylhydrazine.

  • Reaction: A 1,3-diketone (1 mmol) and an arylhydrazine (1 mmol) are ground with a catalytic amount of silica-supported sulfuric acid (0.01 g) in a mortar and pestle at room temperature under solvent-free conditions.

  • Bromination: N-bromosaccharin (1 mmol) is then added to the mixture and ground for a specified time.

  • Work-up: The reaction mixture is treated with a saturated aqueous solution of Na2S2O3 and extracted with ethyl acetate. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Method 2: Bromination of N-Substituted Pyrazoles

A general procedure for the bromination of N-substituted pyrazoles involves the use of a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

  • Reaction: To a stirred solution of the N-substituted pyrazole in a solvent such as acetonitrile, a stoichiometric amount of NBS is added.

  • Conditions: The reaction mixture can be stirred at room temperature or heated under reflux, with progress monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectral data for this compound is not available in the reviewed literature, the expected data can be inferred from related structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the pyrazole ring proton.

    • ¹³C NMR: Would display signals corresponding to the carbons of the ethyl and methyl groups, as well as the three distinct carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing molecule (approximately equal intensity for M+ and M+2 peaks).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=N, and C-N stretching vibrations within the pyrazole ring and its substituents.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the pyrazole ring and the bromine substituent. The pyrazole core is aromatic and can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions. The bromine atom at the 4-position is a versatile functional group that can participate in various cross-coupling reactions.

Key Reactions
  • Cross-Coupling Reactions: The bromo-substituent makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of diverse derivatives.

  • Nucleophilic Substitution: While less common for aryl halides, under specific conditions, the bromine atom could potentially be displaced by strong nucleophiles.

Diagram of Potential Reactions:

Reactivity_Diagram Key Reactivity of this compound cluster_coupling Cross-Coupling Reactions cluster_products Potential Products reactant This compound suzuki Suzuki Coupling (with Boronic Acids) reactant->suzuki Pd catalyst, Base heck Heck Coupling (with Alkenes) reactant->heck Pd catalyst, Base sonogashira Sonogashira Coupling (with Alkynes) reactant->sonogashira Pd/Cu catalyst, Base product_aryl 4-Aryl-1-ethyl-3-methyl-1H-pyrazole suzuki->product_aryl product_alkenyl 4-Alkenyl-1-ethyl-3-methyl-1H-pyrazole heck->product_alkenyl product_alkynyl 4-Alkynyl-1-ethyl-3-methyl-1H-pyrazole sonogashira->product_alkynyl Signaling_Pathway Potential Interaction of Pyrazole Derivatives with a Signaling Pathway ligand External Signal (e.g., Cytokine) receptor Cell Surface Receptor ligand->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade pyrazole Pyrazole Derivative (Potential Inhibitor) pyrazole->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (e.g., Inflammatory Genes) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Inflammation) gene_expression->cellular_response

References

An In-depth Technical Guide on the Crystal Structure of 4-bromo-1-ethyl-3-methyl-1H-pyrazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. A comprehensive search of crystallographic databases and scientific literature indicates that while the compound is commercially available (CAS No. 519018-28-1)[1][2], its specific single-crystal X-ray structure has not been publicly deposited or published. However, to provide valuable structural insights for researchers in drug development and materials science, this document presents a detailed analysis of closely related bromo-pyrazole derivatives whose crystal structures have been determined. The guide includes crystallographic data, experimental protocols for synthesis and structure determination, and visualizations of experimental workflows and potential applications, adhering to the specified technical requirements.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[3] The substituent pattern on the pyrazole ring, including the presence of halogens and alkyl groups, plays a crucial role in modulating their physicochemical properties and biological functions. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is fundamental for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic Data of Related Bromo-Pyrazole Derivatives

In the absence of specific data for this compound, this section summarizes the crystallographic data for structurally similar compounds found in the literature. These data provide a basis for understanding the expected molecular geometry and packing interactions.

Crystal Data and Structure Refinement

The following tables present key crystallographic parameters for related bromo-pyrazole compounds.

Table 1: Crystal Data for Selected Bromo-Pyrazole Derivatives

Parameter4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monosolvate[4]4-bromo-2-(1H-pyrazol-3-yl)phenol[5]
Formula C4H2N3O4⋅C2H6OSC9H7BrN2O
Formula Weight 328.19239.07
Crystal System MonoclinicTriclinic
Space Group P21/cC2/c
a (Å) 6.8751(6)16.255(3)
b (Å) 11.0506(10)4.4119(9)
c (Å) 14.0569(12)25.923(5)
α (°) 9090
β (°) 97.355(3)107.99(3)
γ (°) 9090
Volume (ų) 1059.17(16)1768.2(7)
Z 48
Temperature (K) 200150
Radiation (λ, Å) Mo Kα (0.71073)Not Specified
Rgt(F) 0.02710.0450
wRref(F²) 0.06640.0960

Table 2: Selected Bond Lengths and Angles for 4-bromo-2-(1H-pyrazol-3-yl)phenol[5]

Bond/AngleLength (Å) / Angle (°)
O···N (intramolecular H-bond) 2.615(3)
Dihedral Angle (pyrazole-phenyl) 8.6(2)

Experimental Protocols

This section details generalized methodologies for the synthesis, crystallization, and structural determination of pyrazole derivatives, based on protocols described for related compounds.

General Synthesis of Substituted Pyrazoles

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. The specific substituents are introduced either on the precursors or by subsequent modification of the pyrazole ring. For N-alkylation, an N-H pyrazole is typically treated with an alkyl halide in the presence of a base.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include methanol, ethanol, acetonitrile, or mixtures thereof.[5] For volatile compounds, sublimation can be an effective method for obtaining high-quality crystals.[6]

X-ray Data Collection and Structure Determination

A suitable single crystal is mounted on a diffractometer. Data are collected at a controlled temperature (e.g., 150 K or 200 K) to minimize thermal vibrations.[4][5][7] The structure is solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F². Hydrogen atoms are often located from a difference Fourier map and refined isotropically, while non-hydrogen atoms are refined anisotropically.[4][5]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates a typical workflow for determining the crystal structure of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement A Synthesis of Pyrazole Derivative B Purification (e.g., Chromatography) A->B C Slow Evaporation / Sublimation B->C Obtain Pure Compound D Single Crystal Selection C->D E Mount Crystal on Diffractometer D->E Mount Suitable Crystal F Data Collection (e.g., at 150 K) E->F G Structure Solution (e.g., SHELXT) F->G Obtain Diffraction Data H Structure Refinement (Full-Matrix Least-Squares) G->H I Validation & CIF Generation H->I J J I->J Final Structural Model

Workflow for Crystal Structure Determination.
Role of Pyrazole Derivatives in Drug Development

Pyrazole scaffolds are prevalent in many therapeutic agents. The structural information derived from crystallography is critical for understanding how these molecules interact with biological targets.

G Pyrazole Pyrazole Scaffold SAR Structure-Activity Relationship (SAR) Studies Pyrazole->SAR informs Lead Lead Optimization SAR->Lead guides Target Biological Target (e.g., Enzyme, Receptor) Target->Lead interaction analysis Drug Drug Candidate Lead->Drug leads to Crystal Crystal Structure Data (Molecular Geometry, Interactions) Crystal->SAR provides data for

References

The Versatile Building Block: A Technical Guide to 4-bromo-1-ethyl-3-methyl-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among the vast array of functionalized pyrazoles, 4-bromo-1-ethyl-3-methyl-1H-pyrazole (CAS No: 65990-16-9) has emerged as a highly versatile and valuable building block. Its unique substitution pattern, featuring a reactive bromine atom at the C4 position, alongside ethyl and methyl groups on the nitrogen and carbon atoms of the pyrazole ring, offers a powerful handle for a variety of chemical transformations. This guide provides an in-depth technical overview of the synthesis, properties, and key applications of this compound as a strategic intermediate in the construction of complex molecular architectures, particularly within the realm of drug discovery and development.[1][2]

Physicochemical Properties and Spectroscopic Data

PropertyValueSource/Analogue
CAS Number 65990-16-9, 519018-28-1[1][3]
Molecular Formula C₆H₉BrN₂[1]
Molecular Weight 189.05 g/mol Calculated
Appearance Likely a solid or liquidInferred from related compounds
Boiling Point ~185-188 °C (for 4-bromo-1-methyl-1H-pyrazole)
Density ~1.558 g/mL at 25 °C (for 4-bromo-1-methyl-1H-pyrazole)

Note: The boiling point and density are for the closely related 4-bromo-1-methyl-1H-pyrazole and should be considered as estimates for the title compound.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the initial formation of the pyrazole core, followed by N-ethylation and subsequent regioselective bromination.

G cluster_0 Pyrazole Core Synthesis cluster_1 Functionalization Ethyl acetoacetate Ethyl acetoacetate 1-Ethyl-3-methyl-1H-pyrazol-5-ol 1-Ethyl-3-methyl-1H-pyrazol-5-ol Ethyl acetoacetate->1-Ethyl-3-methyl-1H-pyrazol-5-ol Condensation Ethylhydrazine Ethylhydrazine Ethylhydrazine->1-Ethyl-3-methyl-1H-pyrazol-5-ol 5-bromo-1-ethyl-3-methyl-1H-pyrazole 5-bromo-1-ethyl-3-methyl-1H-pyrazole 1-Ethyl-3-methyl-1H-pyrazol-5-ol->5-bromo-1-ethyl-3-methyl-1H-pyrazole Bromination (Vilsmeier-Haack type) POBr3 POBr3 POBr3->5-bromo-1-ethyl-3-methyl-1H-pyrazole Target_Molecule This compound 5-bromo-1-ethyl-3-methyl-1H-pyrazole->Target_Molecule Isomerization/Rearrangement (possible) or direct bromination of 1-ethyl-3-methyl-1H-pyrazole NBS NBS NBS->Target_Molecule

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole (Hypothetical)

This protocol is based on the general synthesis of N-substituted pyrazoles.

  • Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-ol. To a solution of ethyl acetoacetate (1.0 eq) in ethanol, ethylhydrazine (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield 1-ethyl-3-methyl-1H-pyrazol-5-ol.

  • Step 2: Bromination. The direct bromination of 1-ethyl-3-methyl-1H-pyrazole at the C4 position can be achieved using a suitable brominating agent. To a solution of 1-ethyl-3-methyl-1H-pyrazole (prepared from the pyrazolone via reduction or other methods) in a chlorinated solvent (e.g., dichloromethane or chloroform), N-bromosuccinimide (NBS) (1.0-1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.[4]

Utility as a Building Block in Cross-Coupling Reactions

The C-Br bond at the 4-position of the pyrazole ring is the key to the synthetic utility of this compound, making it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, at this position.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Heck Heck Coupling (Alkene) Start->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd Catalyst, Base Product_Aryl 4-Aryl-1-ethyl-3-methyl-1H-pyrazole Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-1-ethyl-3-methyl-1H-pyrazole Sonogashira->Product_Alkynyl Product_Alkenyl 4-Alkenyl-1-ethyl-3-methyl-1H-pyrazole Heck->Product_Alkenyl Product_Amino 4-Amino-1-ethyl-3-methyl-1H-pyrazole Buchwald->Product_Amino

Figure 2: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol (General):

  • To a reaction vessel containing this compound (1.0 eq) and the desired boronic acid or ester (1.1-1.5 eq) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2, 1-5 mol%).

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) and a solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water) are added.

  • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5][6][7]

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl group at the C4 position, providing access to a wide range of pyrazole-containing acetylenic compounds. These products can serve as precursors for further transformations or exhibit interesting biological activities themselves.

Experimental Protocol (General):

  • A mixture of this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is placed in a reaction vessel under an inert atmosphere.

  • A suitable solvent (e.g., THF, DMF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine) are added.

  • The terminal alkyne (1.1-1.5 eq) is then added, and the reaction is stirred at room temperature or elevated temperatures until completion.

  • The reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography to yield the 4-alkynylpyrazole.[8][9][10]

Heck Coupling

The Heck reaction allows for the formation of a new C-C bond between the pyrazole and an alkene, leading to the synthesis of 4-alkenylpyrazoles. This reaction is stereoselective, typically affording the trans-isomer.

Experimental Protocol (General):

  • In a reaction vessel, this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., triethylamine, K₂CO₃, or NaOAc, 1.5-3 eq) are combined.

  • A suitable solvent (e.g., DMF, NMP, or acetonitrile) and the alkene (1.1-2.0 eq) are added.

  • The mixture is degassed and heated at 80-140 °C under an inert atmosphere until the reaction is complete.

  • After workup, the product is purified by column chromatography.[11][12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl or N-alkyl pyrazoles by coupling this compound with a primary or secondary amine. This reaction is of great importance in the synthesis of compounds with potential applications in medicinal chemistry.

Experimental Protocol (General):

  • A reaction tube is charged with this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or tBu₃P, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq).

  • The amine (1.1-1.5 eq) and an anhydrous, aprotic solvent (e.g., toluene or dioxane) are added.

  • The tube is sealed, and the mixture is heated at 80-120 °C until the starting material is consumed.

  • The reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[14][15][16]

Applications in Drug Discovery and Development

The functionalized pyrazoles synthesized from this compound are key intermediates in the development of new therapeutic agents. The pyrazole core is a well-established pharmacophore found in drugs with a wide range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[17] The ability to readily diversify the C4 position of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its strategic placement of a bromine atom on the pyrazole ring provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of a diverse library of substituted pyrazoles. The methodologies outlined in this guide, based on well-established chemical principles, offer a roadmap for researchers and scientists to leverage the synthetic potential of this compound in their pursuit of novel molecules with significant applications in drug discovery and materials science.

References

The Reactivity of the C4-Bromine Atom in Pyrazoles: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly as a core component of numerous FDA-approved kinase inhibitors.[1] The functionalization of the C4 position of the pyrazole ring is a critical strategy in the synthesis of diverse compound libraries for drug discovery. Among the various synthetic handles, the bromine atom at the C4 position offers a versatile and reactive anchor for a wide range of transformations. This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 4-bromopyrazoles, focusing on key reactions utilized in the synthesis of complex molecules for pharmaceutical research.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Bromopyrazoles are excellent substrates for these transformations, with the reactivity of the C-Br bond being a key determinant of reaction success.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a halide and an organoboron compound. For 4-bromopyrazoles, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4 position. The reactivity of 4-bromopyrazoles in Suzuki-Miyaura coupling is generally high, though often requiring slightly more forcing conditions compared to their 4-iodo counterparts.[2] A common challenge can be the dehalogenation of the pyrazole substrate, a side reaction that can be mitigated by careful selection of the catalyst, ligand, and base.[3]

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Various Boronic Acids

Entry4-Bromopyrazole DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Benzyl-4-bromopyrazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001293[3]
24-Bromo-1H-pyrazole4-Tolylboronic acidXPhos Pd G2 (2)XPhos (4)K₂CO₃EtOH/H₂OMW0.585[3]
3Ethyl 4-bromo-1H-pyrazole-5-carboxylateThiophen-3-ylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃Dioxane/H₂O1001848[3]
44-(4-Bromopyrazolyl)pyridinePhenylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃Dioxane1001675[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole

  • To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 equiv) and the arylboronic acid (1.2 equiv).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-2.5 equiv).[1][5]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[1]

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, enabling the synthesis of 4-aminopyrazole derivatives.[7] These compounds are important scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[8] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as tBuBrettPhos and tBuDavePhos often providing excellent results.[7][9]

Table 2: Buchwald-Hartwig Amination of 4-Bromopyrazoles

Entry4-Bromopyrazole DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Benzyl-4-bromo-1H-pyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)tBuOKXyleneMW, 1600.1767[9]
24-Bromo-1H-pyrazoleAnilinetBuBrettPhos Pd G3 (2)-LHMDSTHF651885[7]
34-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)tBuOKXyleneMW, 1600.1760[10]
44-Bromo-1H-1-tritylpyrazolePyrrolidinePd(dba)₂ (10)tBuDavePhos (20)tBuOKXyleneMW, 1600.177[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-bromopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd(OAc)₂ or Pd(dba)₂, 5-10 mol%), a suitable phosphine ligand (e.g., BINAP or tBuDavePhos, 8-20 mol%), and a strong base (e.g., Cs₂CO₃ or tBuOK, 2.0-10 equiv).[6][9]

  • Add an anhydrous solvent (e.g., toluene or xylene).[6][9]

  • Seal the vessel and heat the reaction mixture with stirring to the specified temperature (typically 110-160 °C) for the required duration (often under microwave irradiation to expedite the reaction).[6][9]

  • After cooling to room temperature, filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired 4-aminopyrazole derivative.[6]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction provides a route to C4-vinylpyrazoles, which are valuable intermediates for further synthetic transformations. The reaction is typically carried out in the presence of a base and a palladium catalyst, often with a phosphine ligand.

Table 3: Heck Reaction of 4-Bromopyrazoles

Entry4-Bromopyrazole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoacetophenone (model)StyrenePd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2)K₂CO₃DMF/H₂O804>95[12]
22-Bromonaphthalene (model)Ethyl crotonatePd EnCat®40 (1)-AcONaDMF1055.5N/A[13]

Experimental Protocol: General Procedure for the Heck Reaction of a 4-Bromopyrazole

  • To a Schlenk tube, add the 4-bromopyrazole (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1.0 mol%), a ligand if required (e.g., a tetrahydropyrimidinium salt, 2 mol%), and a base (e.g., K₂CO₃, 2 mmol).[12]

  • Add a suitable solvent, such as a mixture of DMF and water.[12]

  • Heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 hours).[12]

  • After completion, cool the reaction, extract with an organic solvent, and purify by flash chromatography.[12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14] This reaction is instrumental in synthesizing 4-alkynylpyrazoles. While 4-iodopyrazoles are generally more reactive, 4-bromopyrazoles can also be effectively coupled, often requiring slightly higher temperatures or catalyst loadings.[2][15]

Table 4: Sonogashira Coupling of 4-Halopyrazoles

Entry4-Halopyrazole DerivativeAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Aryl bromide (general)Terminal alkyne(NHC)-Cu (1 mol%) / (NHC)-Pd (0.01 mol%)N/AN/AN/AHigh[16]
21-Protected-3-iodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFrt80-95[15]
31-Protected-3-bromopyrazolePhenylacetyleneVarious Pd/Cu systemsN/AN/AN/ANo reaction[15]

Experimental Protocol: General Procedure for Sonogashira Coupling of a 4-Bromopyrazole

  • To a reaction vessel, add the 4-bromopyrazole (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., Et₃N or DIPA).

  • Degas the mixture and stir under an inert atmosphere at room temperature or with heating, monitoring the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography.

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. This reaction provides an alternative to the palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N, C-O, and C-S bonds at the C4 position of the pyrazole ring. The classic Ullmann conditions often require high temperatures, but modern protocols with ligands such as amino acids can facilitate the reaction under milder conditions.[17][18]

Table 5: Ullmann-type Coupling of (Hetero)aryl Halides

EntryHalideNucleophileCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1(Hetero)aryl bromide/iodideAromatic/aliphatic amineCuI (10)K₂CO₃ or t-BuOKDeep Eutectic Solvent60-100up to 98[18]
2Aryl halidePhenolCu-catalystN/AN/ALowered temp. with amino acid ligandN/A[17]

Experimental Protocol: General Procedure for Ullmann Coupling of a 4-Bromopyrazole

  • In a reaction vessel, combine the 4-bromopyrazole (1.0 equiv), the nucleophile (amine, alcohol, or thiol; 1.1-2.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃ or t-BuOK, 2.0 equiv).[18]

  • Add a suitable solvent, such as a deep eutectic solvent or a high-boiling polar solvent like DMF or DMSO.[18]

  • Heat the reaction mixture to the required temperature (60-100 °C or higher for traditional methods) and stir until the starting material is consumed.[18]

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts, and purify the product by chromatography.

Other Key Reactions

Beyond palladium- and copper-catalyzed cross-couplings, the bromine atom on the C4 position of pyrazoles can undergo other important transformations.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich heterocycles like pyrazole, nucleophilic aromatic substitution (SNAr) can occur if the pyrazole ring is sufficiently activated by electron-withdrawing groups. The reaction involves the attack of a nucleophile on the carbon bearing the bromine atom, followed by the departure of the bromide ion.

Experimental Protocol: General Procedure for SNAr of an Activated 4-Bromopyrazole

  • To a solution of the electron-deficient 4-bromopyrazole in a polar aprotic solvent (e.g., DMF or DMAc), add a suitable nucleophile (e.g., a thiol or an alcohol) and a base (e.g., K₂CO₃).[19]

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete.[19]

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by standard methods.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic reagent.[20] Treating a 4-bromopyrazole with a strong organometallic base, such as an organolithium reagent (e.g., n-BuLi or t-BuLi), can generate a 4-lithiopyrazole intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position. This reaction is typically performed at low temperatures to avoid side reactions.[21]

Experimental Protocol: General Procedure for Metal-Halogen Exchange of a 4-Bromopyrazole

  • Dissolve the 4-bromopyrazole in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) and stir for a short period.

  • Quench the resulting 4-lithiopyrazole with an appropriate electrophile (e.g., an aldehyde, ketone, or carbon dioxide).

  • Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and purify as needed.

Application in Kinase Inhibitor Synthesis

The functionalization of 4-bromopyrazoles is a key strategy in the synthesis of kinase inhibitors. These small molecules are designed to bind to the ATP-binding site of kinases, thereby modulating their activity. The JAK/STAT and Akt signaling pathways are important targets in cancer and inflammatory diseases, and many inhibitors of these pathways feature a substituted pyrazole core.[8][22]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[8] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. 4-Amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.[8]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition by 4-aminopyrazole derivatives.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[1] Aberrant activation of Akt is a common feature in many types of cancer. Pyrazole-based compounds have been developed as inhibitors of Akt.[22]

Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Inhibitor Pyrazole-based Inhibitor Inhibitor->Akt Inhibits

Caption: Simplified Akt signaling pathway illustrating the role of pyrazole-based inhibitors.

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of pyrazole-based kinase inhibitors often follows a convergent strategy where a functionalized pyrazole core, derived from a 4-bromopyrazole, is coupled with other key fragments.

Kinase_Inhibitor_Synthesis Start 4-Bromopyrazole Derivative Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Pyrazole Core Coupling->Intermediate Final_Coupling Final Coupling or Deprotection Intermediate->Final_Coupling Fragment Key Side Chain Fragment (e.g., boronic acid, amine) Fragment->Coupling Inhibitor Final Kinase Inhibitor Final_Coupling->Inhibitor Purification Purification & Characterization Inhibitor->Purification Biological_Assay Biological Assay (Kinase Inhibition) Purification->Biological_Assay

Caption: General experimental workflow for the synthesis and evaluation of pyrazole-based kinase inhibitors.

Conclusion

The bromine atom at the C4 position of the pyrazole ring is a highly versatile and reactive functional group, providing a gateway to a vast chemical space for drug discovery and development. Through a diverse array of reactions, most notably palladium- and copper-catalyzed cross-couplings, researchers can efficiently introduce a wide range of substituents to modulate the biological activity and pharmacokinetic properties of pyrazole-based compounds. A thorough understanding of the reactivity of 4-bromopyrazoles and the judicious selection of reaction conditions are crucial for the successful synthesis of novel and potent therapeutic agents. This guide serves as a valuable resource for scientists engaged in the design and synthesis of next-generation pyrazole-containing drugs.

References

Exploring the Chemical Space of 4-bromo-1-ethyl-3-methyl-1H-pyrazole Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Derivatives of pyrazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The 4-bromo-1-ethyl-3-methyl-1H-pyrazole core represents a versatile starting point for the exploration of a rich chemical space. The bromine atom at the 4-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions, allowing for the systematic investigation of structure-activity relationships (SAR). This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of analogs derived from this core structure, with a focus on their potential as anti-inflammatory agents.

Synthetic Strategies for Analog Development

The chemical space around the this compound core can be extensively explored by leveraging modern synthetic methodologies. The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

A general workflow for the synthesis and evaluation of these analogs begins with the preparation of the core pyrazole structure, followed by diversification through cross-coupling reactions and subsequent biological screening.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Analog Diversification cluster_evaluation Biological Evaluation start Starting Materials (e.g., 1,3-dicarbonyl compounds, ethylhydrazine) pyrazole_formation Pyrazole Ring Formation (Knorr Synthesis) start->pyrazole_formation bromination Regioselective Bromination pyrazole_formation->bromination core_compound This compound bromination->core_compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core_compound->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) core_compound->sonogashira analog_library Library of Analogs suzuki->analog_library sonogashira->analog_library buchwald Buchwald-Hartwig Amination (Amines) buchwald->analog_library in_vitro In Vitro Assays (e.g., COX-2 Inhibition, Cytotoxicity) analog_library->in_vitro core_company core_company core_company->buchwald in_vivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) in_vitro->in_vivo sar_analysis SAR Analysis & Lead Optimization in_vivo->sar_analysis

Caption: General workflow for the synthesis and evaluation of this compound analogs.

Key Diversification Reactions
  • Suzuki-Miyaura Coupling: This reaction is highly effective for introducing aryl and heteroaryl moieties at the 4-position by reacting the core compound with various boronic acids or their esters.[4]

  • Sonogashira Coupling: This method allows for the installation of alkynyl groups, which can serve as handles for further functionalization or as integral parts of the final pharmacophore.[5]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing a diverse range of amino substituents.[6]

Potential Biological Targets and Signaling Pathways

Given the prevalence of pyrazole-containing compounds as anti-inflammatory agents, a primary biological target for analogs of this compound is the cyclooxygenase-2 (COX-2) enzyme.[7][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]

The signaling pathway involving COX-2 in inflammation is well-characterized. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), cells upregulate the expression of COX-2. This enzyme then metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is further converted by specific synthases into various prostaglandins (e.g., PGE2, PGI2) that promote inflammation.

G cluster_pathway COX-2 Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., LPS) cell Macrophage / Inflammatory Cell stimuli->cell cox2_induction COX-2 Induction cell->cox2_induction cox2_enzyme COX-2 Enzyme cox2_induction->cox2_enzyme arachidonic_acid Arachidonic Acid arachidonic_acid->cox2_enzyme Metabolism prostaglandins Prostaglandins (e.g., PGE2) cox2_enzyme->prostaglandins inflammation Inflammation (Pain, Swelling, Fever) prostaglandins->inflammation pyrazole_analog Pyrazole Analog (COX-2 Inhibitor) pyrazole_analog->cox2_enzyme Inhibition

Caption: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of pyrazole analogs.

Data Presentation: Representative Biological Activities

The following tables present a representative dataset of hypothetical this compound analogs and their biological activities. This data is intended to illustrate potential structure-activity relationships and is based on trends observed in the broader class of pyrazole-based anti-inflammatory agents.

Table 1: In Vitro COX-2 Inhibition and Cytotoxicity of Representative Analogs

Compound IDR Group at 4-PositionCOX-2 IC₅₀ (µM)Cytotoxicity (HepG2) IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Core -Br> 50> 100-
ANA-01 Phenyl5.2> 10015
ANA-02 4-Methoxyphenyl1.8> 10045
ANA-03 4-Fluorophenyl0.98590
ANA-04 4-(Trifluoromethyl)phenyl0.560120
ANA-05 3,4-Dimethoxyphenyl2.5> 10030
ANA-06 2-Thienyl3.1> 10025
ANA-07 Phenylethynyl8.57510
ANA-08 Aniline12.0908
Celecoxib (Reference)0.04> 100> 350

Table 2: In Vivo Anti-Inflammatory Activity of Selected Analogs

Compound IDDose (mg/kg)Paw Edema Inhibition (%)
ANA-03 1045
ANA-04 1058
Indomethacin 1065

Structure-Activity Relationship (SAR) Insights

Based on the representative data, the following preliminary SAR can be inferred:

  • Substitution at the 4-Position is Crucial: The unsubstituted 4-bromo core is largely inactive, highlighting the importance of functionalization at this position for biological activity.

  • Aryl Substituents Enhance Potency: The introduction of aryl groups via Suzuki coupling (ANA-01 to ANA-06) generally leads to a significant increase in COX-2 inhibitory activity.

  • Electronic Effects of Aryl Substituents: Electron-donating groups (e.g., methoxy in ANA-02) and electron-withdrawing groups (e.g., fluoro in ANA-03 and trifluoromethyl in ANA-04) on the phenyl ring can enhance potency. The trifluoromethyl group in ANA-04 appears to be particularly favorable for potent inhibition.

  • Alkynyl and Amino Moieties: While the Sonogashira (ANA-07) and Buchwald-Hartwig (ANA-08) products show some activity, they appear to be less potent than the aryl-substituted analogs in this representative dataset.

  • Selectivity: The selectivity for COX-2 over COX-1 is a key parameter. Analogs with higher potency against COX-2 also tend to exhibit a better selectivity index.

  • In Vivo Efficacy: The in vitro potency appears to translate to in vivo anti-inflammatory activity, as seen with the promising results for ANA-03 and ANA-04 in the carrageenan-induced paw edema model.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound[4]

To a reaction vessel charged with this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.) is added potassium carbonate (2.0 eq.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). A degassed mixture of 1,4-dioxane and water (4:1 v/v) is then added. The reaction mixture is heated to 100 °C and stirred for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-1-ethyl-3-methyl-1H-pyrazole analog.

In Vitro COX-1/COX-2 Inhibition Assay[7][8]

The inhibitory activity of the synthesized analogs against human recombinant COX-1 and COX-2 is determined using a commercially available enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α).

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the provided reaction buffer.

  • Inhibitor Incubation: The test compounds, dissolved in DMSO, are pre-incubated with the respective enzyme in a 96-well plate for a defined period (e.g., 10 minutes) at 37 °C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37 °C.

  • Reaction Termination and Detection: The reaction is stopped by the addition of a stannous chloride solution. The concentration of PGF2α produced is then quantified using a competitive ELISA according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader. The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay[2]

This assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to the animals at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle, and a positive control group receives a standard drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The synthetic tractability of this core, especially through palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries. Systematic biological evaluation of these analogs can lead to the identification of potent and selective inhibitors of key inflammatory targets such as COX-2. The methodologies and representative data presented in this guide provide a framework for researchers to explore this chemical space and advance the development of new pyrazole-based therapeutics.

References

Methodological & Application

Synthetic Routes for 4-bromo-1-ethyl-3-methyl-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The protocols are based on established methodologies for pyrazole synthesis and halogenation.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The target molecule, this compound, incorporates a synthetically versatile bromine atom, allowing for further functionalization through various cross-coupling reactions, making it a key intermediate for the synthesis of novel drug candidates. Two primary synthetic strategies are outlined: the direct bromination of a pre-formed pyrazole core and a multi-component approach to construct the brominated pyrazole ring.

Synthetic Strategies

Two plausible and efficient synthetic routes for the preparation of this compound are presented below.

Route A: Two-Step Synthesis via Bromination of 1-ethyl-3-methyl-1H-pyrazole

This is a classical and reliable approach involving two distinct steps:

  • Synthesis of 1-ethyl-3-methyl-1H-pyrazole: This involves the condensation reaction between ethylhydrazine and a suitable 1,3-dicarbonyl compound, in this case, pentane-2,4-dione (acetylacetone).

  • Bromination: The subsequent electrophilic bromination of the synthesized 1-ethyl-3-methyl-1H-pyrazole at the electron-rich C4 position.

Route B: One-Pot Synthesis of this compound

This streamlined approach combines the pyrazole formation and bromination into a single reaction vessel, offering a more time- and resource-efficient synthesis. This method involves the reaction of a 1,3-dicarbonyl compound, an arylhydrazine, and a brominating agent in the presence of a catalyst.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the proposed synthetic routes.

ParameterRoute A: Step 1 (Pyrazole Formation)Route A: Step 2 (Bromination)Route B (One-Pot Synthesis)
Starting Materials Pentane-2,4-dione, Ethylhydrazine sulfate, Sodium acetate1-ethyl-3-methyl-1H-pyrazole, N-Bromosuccinimide (NBS)Pentane-2,4-dione, Ethylhydrazine sulfate, N-Bromosuccinimide (NBS), Sulfuric acid/Silica gel
Solvent Ethanol/WaterAcetonitrileSolvent-free
Reaction Time ~3-4 hours~1-2 hours~15-20 minutes
Temperature RefluxRoom TemperatureRoom Temperature
Expected Yield HighHighGood to High
Purification DistillationColumn ChromatographyFiltration and Column Chromatography

Experimental Protocols

Route A: Two-Step Synthesis

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Ethylhydrazine sulfate

  • Sodium acetate

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylhydrazine sulfate (1 equivalent) and sodium acetate (2 equivalents) in a minimal amount of water.

  • To this solution, add a solution of pentane-2,4-dione (1 equivalent) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1-ethyl-3-methyl-1H-pyrazole.

  • Purify the crude product by vacuum distillation to yield a colorless oil.

Step 2: Bromination of 1-ethyl-3-methyl-1H-pyrazole

Materials:

  • 1-ethyl-3-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Route B: One-Pot Synthesis

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Ethylhydrazine sulfate

  • N-Bromosuccinimide (NBS)

  • Silica-supported sulfuric acid (H₂SO₄/SiO₂)

  • n-Hexane

Procedure:

  • In a mortar, grind pentane-2,4-dione (1 mmol) and ethylhydrazine sulfate (1 mmol) with silica-supported sulfuric acid (0.01 g) at room temperature.

  • After a few minutes, add N-Bromosuccinimide (NBS) (1.1 mmol) to the mixture and continue grinding for 10-15 minutes. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, add n-hexane (10 mL) to the mixture and filter.

  • Wash the residue with additional n-hexane.

  • Evaporate the solvent from the combined filtrates to yield the crude this compound.

  • If necessary, purify the product further by column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 500 MHz): Expected signals would include a singlet for the pyrazole C5-H, a quartet and a triplet for the N-ethyl group, and a singlet for the C3-methyl group.

  • ¹³C NMR (CDCl₃, 125 MHz): Expected signals would correspond to the carbons of the pyrazole ring, the ethyl group, and the methyl group. The C4 carbon will show a characteristic shift due to the bromine substituent.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a monobrominated compound.

Visualizations

Synthetic_Routes cluster_route_a Route A: Two-Step Synthesis cluster_route_b Route B: One-Pot Synthesis Pentane-2,4-dione Pentane-2,4-dione 1-ethyl-3-methyl-1H-pyrazole 1-ethyl-3-methyl-1H-pyrazole Pentane-2,4-dione->1-ethyl-3-methyl-1H-pyrazole Condensation Ethylhydrazine Ethylhydrazine Ethylhydrazine->1-ethyl-3-methyl-1H-pyrazole 4-bromo-1-ethyl-3-methyl-1H-pyrazole_A This compound 1-ethyl-3-methyl-1H-pyrazole->4-bromo-1-ethyl-3-methyl-1H-pyrazole_A Bromination NBS NBS NBS->4-bromo-1-ethyl-3-methyl-1H-pyrazole_A Pentane-2,4-dione_B Pentane-2,4-dione 4-bromo-1-ethyl-3-methyl-1H-pyrazole_B This compound Pentane-2,4-dione_B->4-bromo-1-ethyl-3-methyl-1H-pyrazole_B One-Pot Reaction Ethylhydrazine_B Ethylhydrazine Ethylhydrazine_B->4-bromo-1-ethyl-3-methyl-1H-pyrazole_B NBS_B NBS NBS_B->4-bromo-1-ethyl-3-methyl-1H-pyrazole_B

Caption: Synthetic strategies for this compound.

Experimental_Workflow_Route_A cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Bromination A Mix Ethylhydrazine sulfate & Sodium acetate in Water B Add Pentane-2,4-dione in Ethanol A->B C Reflux for 3-4 hours B->C D Solvent Removal C->D E Ether Extraction D->E F Drying & Solvent Evaporation E->F G Vacuum Distillation F->G H 1-ethyl-3-methyl-1H-pyrazole G->H I Dissolve Pyrazole in Acetonitrile H->I Intermediate Product J Add NBS I->J K Stir at RT for 1-2 hours J->K L Quench with Na2S2O3 K->L M Solvent Removal L->M N Ethyl Acetate Extraction M->N O Wash & Dry N->O P Column Chromatography O->P Q This compound P->Q

Caption: Experimental workflow for the two-step synthesis (Route A).

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel 4-aryl-1-ethyl-3-methyl-1H-pyrazole derivatives. Pyrazole-containing compounds are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] The methodologies detailed herein are based on established protocols for the Suzuki-Miyaura coupling of related bromopyrazole systems.

Introduction to Suzuki-Miyaura Cross-Coupling of Pyrazoles

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an organohalide with an organoboron compound.[3][4][5] This reaction is widely favored in pharmaceutical and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids.[6][7][8] For the synthesis of functionalized pyrazoles, the Suzuki-Miyaura coupling provides a direct and efficient route to introduce aryl and heteroaryl substituents at the 4-position, a key modification for tuning the pharmacological properties of these heterocyclic scaffolds.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. These representative yields are based on analogous reactions with other N-substituted 4-bromopyrazoles and may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1-ethyl-3-methyl-4-phenyl-1H-pyrazole85-95
24-Methoxyphenylboronic acid1-ethyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazole80-90
34-(Trifluoromethyl)phenylboronic acid1-ethyl-3-methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole70-85
43,5-Dimethylphenylboronic acid4-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole80-90
52-Thiopheneboronic acid1-ethyl-3-methyl-4-(thiophen-2-yl)-1H-pyrazole75-85
63-Pyridinylboronic acid1-ethyl-3-methyl-4-(pyridin-3-yl)-1H-pyrazole65-80

Experimental Protocols

Two representative protocols for the Suzuki-Miyaura cross-coupling of this compound are provided below. Protocol 1 utilizes a common palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), while Protocol 2 employs a more modern, efficient pre-catalyst system.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for the Suzuki-Miyaura coupling of bromopyrazole derivatives.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-ethyl-3-methyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Buchwald Pre-catalyst

This protocol utilizes a modern palladium pre-catalyst and microwave irradiation to potentially shorten reaction times and improve yields, especially for more challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • RuPhos Pd G3 (or a similar Buchwald pre-catalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropanol

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, RuPhos Pd G3, and K₃PO₄.

  • Add isopropanol and water (typically in a 10:1 ratio).

  • Seal the vessel with a cap.

  • Place the vessel in a microwave reactor and irradiate at 110 °C for 5-20 minutes.

  • Monitor the reaction by TLC or LC-MS to determine completion.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure product.

Visualizations

General Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-1-ethyl-3-methyl-1H-pyrazoles. The cycle involves the oxidative addition of the palladium(0) catalyst to the bromopyrazole, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R¹-Pd(II)L_n-R² transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product 4-Aryl-1-ethyl-3-methyl-1H-pyrazole (R¹-R²) reductive_elimination->product bromopyrazole This compound (R¹-Br) bromopyrazole->oxidative_addition boronic_acid Arylboronic Acid (R²-B(OH)₂) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Workflow

The logical flow of the experimental procedure for the synthesis and purification of 4-aryl-1-ethyl-3-methyl-1H-pyrazoles is depicted below.

Experimental_Workflow start Start reagents Combine Bromopyrazole, Boronic Acid, Catalyst, and Base in a Reaction Vessel start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent_add Add Degassed Solvent(s) inert_atm->solvent_add reaction Heat Reaction Mixture (Conventional or Microwave) solvent_add->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Dilution, Washing, Extraction) monitoring->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Obtain Pure 4-Aryl-1-ethyl-3-methyl-1H-pyrazole purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2]

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The functionalization of the pyrazole scaffold is therefore of significant interest in medicinal chemistry and drug discovery. The Sonogashira coupling of halogenated pyrazoles, such as 4-bromo-1-ethyl-3-methyl-1H-pyrazole, provides a direct and efficient route to introduce alkynyl moieties, thereby enabling the synthesis of diverse compound libraries for biological screening and the development of novel therapeutic agents.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with a variety of terminal alkynes, along with representative data and key considerations for successful execution.

Reaction Principle

The Sonogashira coupling reaction proceeds via a synergistic dual catalytic cycle involving palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl bromide (this compound). Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the resulting diorganopalladium(II) complex furnishes the desired 4-alkynyl-1-ethyl-3-methyl-1H-pyrazole product and regenerates the active Pd(0) catalyst.[2]

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The reaction conditions are based on optimized protocols for structurally related bromopyrazoles.

EntryTerminal AlkyneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene1-ethyl-3-methyl-4-(phenylethynyl)-1H-pyrazolePdCl₂(PPh₃)₂ / CuIEt₃NDMF80692
21-Heptyne1-ethyl-4-(hept-1-yn-1-yl)-3-methyl-1H-pyrazolePd(PPh₃)₄ / CuIi-Pr₂NHTHF65885
33-Ethynylpyridine4-((3-pyridinyl)ethynyl)-1-ethyl-3-methyl-1H-pyrazolePdCl₂(PPh₃)₂ / CuIEt₃NDMF901278
4(Trimethylsilyl)acetylene1-ethyl-3-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazolePd(PPh₃)₄ / CuIEt₃NToluene70595
5Propargyl alcohol3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIi-Pr₂NHMeCN601088

Experimental Protocols

This section provides a detailed methodology for the Sonogashira cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Add the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) sequentially via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Terminal Alkyne Catalysts (Pd/Cu) Base Setup Combine reactants in anhydrous solvent under inert atmosphere Reactants->Setup Heating Stir at specified temperature Setup->Heating Monitoring Monitor progress (TLC, LC-MS) Heating->Monitoring Filtration Filter through Celite Monitoring->Filtration Extraction Aqueous work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Pure 4-alkynyl-1-ethyl-3-methyl-1H-pyrazole Purification->Product

Caption: General workflow for the Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Ar-C≡CR (Coupled Product) RedElim->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation ArylHalide Ar-Br (this compound) ArylHalide->OxAdd

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-aryl and N-alkyl aminopyrazoles is of significant interest as the pyrazole motif is a key pharmacophore found in numerous biologically active compounds.

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with a variety of primary and secondary amines. Five-membered heterocyclic halides, such as bromopyrazoles, can present challenges in cross-coupling reactions, potentially due to coordination with and inhibition of the palladium catalyst.[1] However, the development of sterically hindered and electron-rich phosphine ligands has enabled these transformations to be carried out with high efficiency.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aminopyrazole and regenerate the active Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination.

Experimental Protocols

Two effective protocols for the amination of N-substituted 4-bromopyrazoles are presented below. These can be adapted for this compound. Protocol A utilizes a modern, highly active precatalyst system, while Protocol B provides a method using a palladium source and a separate ligand.

General Considerations:

  • The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • All glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Solvents must be anhydrous and deoxygenated.

Protocol A: Using a tBuBrettPhos-based Precatalyst

This protocol is adapted from methodologies developed for the amination of unprotected bromopyrazoles and is highly effective for a broad range of amines.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • tBuBrettPhos Pd G3 precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the tBuBrettPhos Pd G3 precatalyst (1-2 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous THF (0.1-0.5 M).

  • Add LHMDS (2.2 mmol, 2.2 equiv) as a solution in THF.

  • Seal the Schlenk tube and heat the reaction mixture to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Using a Palladium(0) Source and tBuDavePhos Ligand with Microwave Heating

This protocol is adapted from the amination of N-trityl-4-bromopyrazole and is particularly useful for expediting the reaction.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • tBuDavePhos

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene or xylene

  • Microwave vial

  • Ethyl acetate

  • Celite

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial under an inert atmosphere, add Pd₂(dba)₃ (1-5 mol%).

  • Add tBuDavePhos (2-10 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add the amine (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Add NaOtBu or KOtBu (1.4-2.0 mmol, 1.4-2.0 equiv).

  • Add anhydrous toluene or xylene (0.1-0.5 M).

  • Seal the vial and heat in a microwave reactor to 100-160 °C for 10-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize expected yields for the Buchwald-Hartwig amination of analogous N-substituted 4-bromopyrazoles with various amines. These values can serve as a guideline for the amination of this compound.

Table 1: Amination of 4-bromo-1H-pyrazole using a tBuBrettPhos-based Precatalyst [2]

EntryAmineProductYield (%)
1Aniline4-anilino-1H-pyrazole85
24-Methoxyaniline4-(4-methoxyanilino)-1H-pyrazole92
3Morpholine4-morpholino-1H-pyrazole78
4Benzylamine4-(benzylamino)-1H-pyrazole75
53-Aminopyridine4-(pyridin-3-ylamino)-1H-pyrazole65

Table 2: Amination of 4-bromo-1-trityl-1H-pyrazole with Various Amines [4]

EntryAmineLigandBaseSolventTemperature (°C)TimeYield (%)
1PiperidinetBuDavePhosKOtBuXylene160 (MW)10 min60
2MorpholinetBuDavePhosKOtBuXylene160 (MW)10 min67
3AnilinetBuDavePhosKOtBuXylene160 (MW)10 min85
4BenzylaminetBuDavePhosKOtBuXylene160 (MW)10 min72
5PyrrolidinetBuDavePhosKOtBuXylene160 (MW)10 minLow

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_complex + HNR'R'' - X⁻ Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex + Base - Base-H⁺ Amido_complex->Pd0 Reductive Elimination Product 4-(R'R''N)-1-ethyl-3-methyl-1H-pyrazole Amido_complex->Product ArX This compound ArX->OA_complex Amine R'R''NH Amine->Amine_complex Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere start->setup reagents Add Pd catalyst, ligand (if separate), 4-bromopyrazole, amine, and base setup->reagents solvent Add anhydrous, deoxygenated solvent reagents->solvent reaction Heat reaction mixture (conventional or microwave) solvent->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, quench, and perform aqueous workup monitor->workup Complete purify Purify crude product by flash column chromatography workup->purify end Obtain pure product purify->end

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling of brominated pyrazoles. These reactions are pivotal in the synthesis of functionalized pyrazole derivatives, which are key structural motifs in numerous pharmaceuticals and functional materials.

Introduction

Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The functionalization of the pyrazole ring, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is crucial for modulating their pharmacological properties. Metal-catalyzed cross-coupling reactions of brominated pyrazoles offer a powerful and versatile strategy for introducing diverse substituents onto the pyrazole core. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing a comparative overview of different catalytic systems.

General Workflow for Metal-Catalyzed Cross-Coupling Reactions

The successful execution of a cross-coupling reaction involving a brominated pyrazole requires careful consideration of the reaction components and conditions. A generalized workflow is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Bromopyrazole, Coupling Partner, Base solvent Add Anhydrous Solvent reagents->solvent catalyst Add Catalyst/Ligand solvent->catalyst degas Degas Mixture (e.g., N2/Ar sparging) catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product product purify->product Final Product Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2(Br) oxidative_addition->pd_complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate R-Pd(II)L2(R') transmetalation->intermediate boronic_acid R'-B(OH)2 base Base (e.g., K3PO4) reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product bromopyrazole R-Br (Bromopyrazole) Troubleshooting cluster_dehalogenation Debromination/Dehalogenation cluster_no_reaction No Reaction / Slow Conversion start Low Yield or Side Reactions check_base Use Milder Base (e.g., K3PO4 instead of NaOtBu) start->check_base If debromination is observed increase_temp Increase Temperature start->increase_temp If no reaction occurs check_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_base->check_ligand protect_nh Protect Pyrazole N-H (if applicable) check_ligand->protect_nh end Optimized Reaction protect_nh->end change_solvent Change Solvent (e.g., to higher boiling point) check_catalyst Screen Different Catalyst/Ligand Systems check_catalyst->end

Application Notes and Protocols: The Role of 4-bromo-1-ethyl-3-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-ethyl-3-methyl-1H-pyrazole is a substituted pyrazole derivative that serves as a valuable and versatile building block in medicinal chemistry. The strategic placement of the bromine atom at the C4 position of the pyrazole ring provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling the synthesis of complex molecules with tailored pharmacological properties. These pyrazole-based compounds have shown promise in a range of therapeutic areas, including the development of antiviral agents and modulators of inflammatory pathways.

Key Applications in Drug Discovery

The utility of this compound and its immediate derivatives, such as this compound-5-carboxylic acid, has been demonstrated in the synthesis of potent inhibitors for two key therapeutic targets: the P2X7 receptor and the SARS-CoV-2 3C-like protease (3CLpro).

Development of P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade. Its activation on immune cells leads to the release of pro-inflammatory cytokines, making it an attractive target for the treatment of chronic inflammatory and neuropathic pain. Derivatives of this compound have been utilized as intermediates in the synthesis of novel P2X7 receptor antagonists. The pyrazole core serves as a central scaffold from which various substituents can be elaborated to optimize potency and pharmacokinetic properties.

Synthesis of SARS-CoV-2 3C-like Protease Inhibitors

The 3C-like protease (3CLpro) is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. It cleaves the viral polyprotein into functional non-structural proteins. Inhibition of this protease halts viral replication, making it a prime target for antiviral drug development. This compound-5-carboxylic acid has been employed as a key intermediate in the synthesis of potent SARS-CoV-2 3CLpro inhibitors.

Data Presentation

The following table summarizes the biological activity of final compounds synthesized using derivatives of this compound as building blocks. It is important to note that the inhibitory activities are reported for the final, more complex molecules and not the immediate pyrazole derivatives.

Therapeutic TargetCompound ClassDerivative UsedBiological Activity (IC₅₀)Reference
Human P2X7 ReceptorPyrazine-carboxamidesThis compound derivative0.457 µM[1]
Human P2X7 ReceptorQuinoline-carboxamidesThis compound derivative0.566 µM[1]
Human P2X7 ReceptorOxadiazolesThis compound derivative0.890 µM[1]
SARS-CoV-2 Mpro (3CLpro)PyranopyrazolesThis compound derivative27.8 µg/mL[2]
SARS-CoV-2 Mpro (3CLpro)Reference Inhibitor (11a)Not Applicable0.053 µM[3]

Experimental Protocols

Protocol 1: General Synthesis of 1-ethyl-3-methyl-1H-pyrazole (Precursor)

This protocol describes a general method for the synthesis of the precursor to the title compound, based on common pyrazole synthesis methodologies.

Materials:

  • Ethyl acetoacetate

  • Ethylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add ethylhydrazine (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3-methyl-1H-pyrazol-5-one.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Bromination of 1-ethyl-3-methyl-1H-pyrazole

This protocol outlines a general procedure for the bromination at the C4 position of the pyrazole ring.

Materials:

  • 1-ethyl-3-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 3: Amide Coupling using this compound-5-carboxylic acid

This protocol is adapted from patent literature and describes the use of a derivative of the title compound in the synthesis of a potential antiviral agent.

Materials:

  • This compound-5-carboxylic acid

  • Amine substrate (C18 in the patent literature)

  • O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • 4-methylmorpholine

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a slurry of the amine substrate (≤0.10 mmol) and this compound-5-carboxylic acid (0.100 mmol) in acetonitrile (1.0 mL) at 0 °C, add HATU (0.100 mmol).

  • Add a solution of 4-methylmorpholine (0.27 mmol) in acetonitrile (0.2 mL) to the mixture.

  • Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 binds Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation Antagonist Pyrazole-based Antagonist Antagonist->P2X7 blocks

Caption: P2X7 Receptor Signaling Pathway and Point of Inhibition.

SARS_CoV_2_Protease_Inhibition cluster_viral_replication Viral Replication Cycle cluster_protease_action Protease Action Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein translation Protease_3CL SARS-CoV-2 3CLpro Polyprotein->Protease_3CL is cleaved by Functional_Proteins Functional Viral Proteins Replication Viral Replication Functional_Proteins->Replication Protease_3CL->Functional_Proteins produces Inhibitor Pyrazole-based Inhibitor Inhibitor->Protease_3CL inhibits

Caption: SARS-CoV-2 3CL Protease Role and Inhibition Strategy.

Synthetic_Workflow cluster_synthesis Synthetic Pathway cluster_application Application Start 1-ethyl-3-methyl- 1H-pyrazole Bromo 4-bromo-1-ethyl-3-methyl- 1H-pyrazole Start->Bromo Bromination Carboxylic_Acid 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylic acid Bromo->Carboxylic_Acid Carboxylation Final_Product Bioactive Molecule (e.g., Protease Inhibitor) Carboxylic_Acid->Final_Product Coupling Reaction Bio_Assay Biological Assay Final_Product->Bio_Assay

Caption: General Synthetic Workflow for Bioactive Molecules.

References

Application of 4-bromo-1-ethyl-3-methyl-1H-pyrazole in Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 4-bromo-1-ethyl-3-methyl-1H-pyrazole (CAS No. 65990-16-9) is a substituted pyrazole that serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical research and development.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a bromine atom on the pyrazole ring provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the generation of diverse chemical libraries for drug discovery screening.

Derivatives of bromo-pyrazoles have shown promise in various therapeutic areas, particularly in oncology and inflammation. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a variety of substituents, allowing for the fine-tuning of a compound's pharmacological profile.[2][3] While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other biologically active pyrazoles suggests its potential as a precursor for novel therapeutic agents, particularly as kinase or lactate dehydrogenase inhibitors.[3][4][5]

Potential Therapeutic Applications:

  • Oncology: Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The this compound scaffold can be elaborated to design potent and selective kinase inhibitors.

  • Inflammation: Certain pyrazole-containing compounds have demonstrated significant anti-inflammatory properties. This scaffold can be used to develop novel anti-inflammatory agents.[6]

  • Infectious Diseases: The pyrazole nucleus is also a key component in some antimicrobial agents. Derivatives of this compound could be explored for their potential antibacterial or antifungal activities.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.

Protocol 1: General Synthesis of this compound Derivatives via Suzuki Coupling

This protocol describes a general method for the derivatization of this compound using a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dried reaction vessel, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the palladium catalyst (0.05 equivalents).

  • Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.

  • Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Suzuki Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling Solvent Solvent Solvent->Suzuki Coupling Heat Heat Heat->Suzuki Coupling 4-Aryl/Heteroaryl-1-ethyl-3-methyl-1H-pyrazole 4-Aryl/Heteroaryl-1-ethyl-3-methyl-1H-pyrazole Suzuki Coupling->4-Aryl/Heteroaryl-1-ethyl-3-methyl-1H-pyrazole

Caption: Suzuki Coupling Workflow

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of synthesized this compound derivatives against a panel of human cancer cell lines.[7][8][9][10]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% (v/v).

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination Data Analysis

Caption: MTT Assay Workflow

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of this compound derivatives against a specific protein kinase.[5][11][12]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant.

  • Add the diluted test compounds to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (buffer with DMSO).

  • Add the protein kinase to all wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G Compound & Kinase Incubation Compound & Kinase Incubation Reaction Initiation (ATP + Substrate) Reaction Initiation (ATP + Substrate) Compound & Kinase Incubation->Reaction Initiation (ATP + Substrate) Kinase Reaction Kinase Reaction Reaction Initiation (ATP + Substrate)->Kinase Reaction Incubation ADP Detection ADP Detection Kinase Reaction->ADP Detection Stop Reaction Luminescence Reading Luminescence Reading ADP Detection->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination Data Analysis

Caption: Kinase Inhibition Assay Workflow

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1A549Value
Derivative 1MCF-7Value
Derivative 2A549Value
Derivative 2MCF-7Value
Positive ControlA549Value
Positive ControlMCF-7Value

Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
Derivative 1Kinase AValue
Derivative 1Kinase BValue
Derivative 2Kinase AValue
Derivative 2Kinase BValue
Positive ControlKinase AValue
Positive ControlKinase BValue

References

Application Notes & Protocols: 4-bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the pyrazole scaffold is a well-established "privileged structure" in the development of kinase inhibitors, publicly available data specifically detailing the kinase inhibitory activity of the 4-bromo-1-ethyl-3-methyl-1H-pyrazole core is limited.[1][2] This document, therefore, provides representative data, general principles, and established protocols based on structurally related pyrazole-based kinase inhibitors to guide research and development efforts in this area. The specific activities and protocols would require empirical validation for any novel derivative.

Application Notes

The pyrazole ring system is a cornerstone in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[2][3] Its unique structural features allow it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[4][5] The this compound scaffold offers several strategic features for inhibitor design:

  • Pyrazole Core: Serves as an effective hinge-binding motif.

  • N1-Ethyl Group: Can be oriented towards the solvent-exposed region or a hydrophobic pocket, influencing solubility and selectivity.

  • C3-Methyl Group: Can provide beneficial interactions within a hydrophobic sub-pocket of the active site.

  • C4-Bromo Substituent: Offers a vector for further chemical modification (e.g., via cross-coupling reactions) to explore the S1' subsite and enhance potency or selectivity.[6]

Derivatives based on this scaffold are hypothesized to be effective inhibitors of various kinase families, including but not limited to tyrosine kinases (e.g., Src, Abl) and serine/threonine kinases (e.g., p38 MAP kinase, CDKs), which are implicated in oncology and inflammatory diseases.[3][7]

Representative Biological Activity

The following tables present representative inhibitory activities of hypothetical derivatives based on the core scaffold. These values are illustrative and based on activities observed for other pyrazole-based kinase inhibitors.

Table 1: In Vitro Biochemical Kinase Inhibition Data represents hypothetical IC50 values for a lead compound, "PYZ-001," derived from the core scaffold.

Kinase TargetPYZ-001 IC50 (nM)Staurosporine IC50 (nM) (Control)
Src155
p38α4520
VEGFR225010
CDK285015
EGFR>10,0008

Table 2: Cellular Activity Profile of PYZ-001 Data represents hypothetical IC50 values from cell-based assays.

Assay TypeCell LinePYZ-001 IC50 (nM)
Cellular Target Inhibition (p-Src)MCF-7120
Anti-ProliferationHCT-116750
Anti-ProliferationA549980

Experimental Protocols

Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase by quantifying ATP consumption.[8]

Materials:

  • Purified recombinant kinase (e.g., Src, p38α).

  • Kinase-specific substrate peptide.

  • Test Compound (e.g., PYZ-001) and Staurosporine (positive control).

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP solution at a concentration equal to the Km for the target kinase.

  • 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capability.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve (e.g., 10 mM to 0.5 µM).

  • Assay Plate Preparation: Add 50 nL of each compound concentration (and DMSO as a vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Detect ADP Production:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Target Engagement Assay (Western Blot)

This protocol measures the ability of an inhibitor to block the phosphorylation of a specific downstream substrate within a cellular context.[9][10]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for Src).

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound.

  • Growth factor or stimulant to activate the signaling pathway (if necessary).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src.

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

  • SDS-PAGE gels and blotting equipment.

Methodology:

  • Cell Culture: Seed MCF-7 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation (Optional): If required, stimulate the cells with an appropriate agonist (e.g., EGF) for 15 minutes to induce robust phosphorylation of the target.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with the anti-phospho-Src primary antibody.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an anti-total-Src antibody.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-protein to total protein for each treatment condition and normalize to the vehicle control.

Visualizations

Signaling Pathway: p38 MAPK Inhibition

The diagram below illustrates the role of p38 MAP Kinase in a cellular signaling cascade, a common target for pyrazole-based inhibitors.[7] The inhibitor blocks the phosphorylation of downstream substrates, thereby mitigating inflammatory and stress responses.

p38_pathway stress Cellular Stress / Cytokines mkk MAP2K (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates inhibitor Pyrazole Inhibitor (e.g., PYZ-001) inhibitor->p38 Inhibits response Inflammatory Response Apoptosis substrates->response

Caption: p38 MAPK signaling pathway and point of inhibition.

Experimental Workflow: Kinase Inhibitor Screening Cascade

This workflow outlines the logical progression for identifying and characterizing novel kinase inhibitors, moving from broad primary screens to more specific cellular and functional assays.[11]

workflow start Compound Library primary Primary Screen (Biochemical Assay @ 10 µM) start->primary dose IC50 Determination (Biochemical Assay) primary->dose Hits selectivity Kinase Selectivity Panel (>100 Kinases) dose->selectivity Potent Compounds cellular_target Cellular Target Engagement (Western Blot / ELISA) selectivity->cellular_target Selective Compounds cellular_func Functional Cellular Assays (Proliferation, Apoptosis) cellular_target->cellular_func Cell-Active Compounds lead Lead Candidate cellular_func->lead

Caption: General workflow for kinase inhibitor discovery.

Logical Relationship: Hypothetical Structure-Activity Relationship (SAR)

This diagram illustrates hypothetical SAR for the this compound scaffold. Modifications at key positions can be explored to optimize potency, selectivity, and pharmacokinetic properties.[4][6]

sar cluster_scaffold cluster_n1 cluster_c3 cluster_c4 cluster_c5 node_text scaffold n1 N1-Ethyl: - Modulates solubility - Interacts with ribose pocket n1->scaffold c3 C3-Methyl: - Fills small hydrophobic pocket - Can be varied for selectivity c3->scaffold c4 C4-Bromo: - Vector for modification (e.g., Suzuki) - Extend into S1' subsite to boost potency c4->scaffold c5 C5-H: - Often directed towards hinge - Substitution can disrupt hinge binding c5->scaffold

Caption: Hypothetical SAR for the pyrazole scaffold.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of bioactive molecules derived from the starting material 4-bromo-1-ethyl-3-methyl-1H-pyrazole. This document outlines detailed protocols for key synthetic transformations, summarizes the biological activities of related pyrazole derivatives, and visualizes the underlying synthetic and biological pathways.

Introduction to Pyrazole Scaffolds in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4][5][6] The pyrazole nucleus is a key structural motif in several commercially available drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][6] The biological versatility of pyrazole derivatives stems from their ability to be readily functionalized at various positions on the ring, allowing for the fine-tuning of their steric and electronic properties to achieve desired biological effects.[3] These derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4]

The starting material, this compound, is a valuable building block for the synthesis of diverse libraries of bioactive compounds. The bromine atom at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Synthetic Strategies for Functionalization

The functionalization of the this compound core can be efficiently achieved through several modern cross-coupling reactions. The protocols provided below are adapted from established methodologies for similar halopyrazole substrates and serve as a robust starting point for the synthesis of novel derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or vinyl boronic acids or esters.[7][8] This reaction is tolerant of a wide range of functional groups and is a cornerstone in the synthesis of biaryl and related structures.

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.5 equiv.).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL).

  • Reaction Conditions : Place the flask under an inert atmosphere (Argon or Nitrogen) and heat the mixture to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start Materials: This compound Arylboronic Acid Pd Catalyst, Base reaction Reaction Vessel: Add reactants and degassed solvent (1,4-dioxane/water) start->reaction heating Heating: 90°C under inert atmosphere reaction->heating workup Work-up: Cool, dilute with EtOAc, wash with water and brine heating->workup purification Purification: Dry, concentrate, and perform flash column chromatography workup->purification product Final Product: 4-aryl-1-ethyl-3-methyl-1H-pyrazole purification->product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrazole and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into organic molecules.[9][10][11][12] This reaction is typically catalyzed by a combination of palladium and copper complexes.

  • Reaction Setup : In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base Addition : Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction Conditions : Heat the mixture to 50-80 °C and monitor the reaction by TLC.

  • Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[9]

Sonogashira_Workflow start Start Materials: This compound Terminal Alkyne Pd & Cu Catalysts, Base reaction Reaction Vessel: Add reactants, solvent (THF/DMF), and base (TEA) start->reaction heating Heating: 50-80°C under inert atmosphere reaction->heating workup Work-up: Cool, dilute, filter, and wash heating->workup purification Purification: Dry, concentrate, and perform flash column chromatography workup->purification product Final Product: 4-alkynyl-1-ethyl-3-methyl-1H-pyrazole purification->product

Sonogashira Coupling Workflow
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13][14][15] This reaction is highly versatile and allows for the synthesis of a wide range of N-aryl pyrazole derivatives.

  • Reaction Setup : In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., tBuBrettPhos-based precatalyst, 2 mol%), and a strong base (e.g., LHMDS, 2.2 equiv.) to a vial.

  • Solvent Addition : Add an anhydrous, degassed solvent such as toluene.

  • Reaction Conditions : Seal the vial and heat the mixture. The optimal temperature may vary depending on the specific substrates. Monitor the reaction by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification : Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow start Start Materials: This compound Amine Pd Precatalyst, Base reaction Reaction Vessel: Combine reactants and solvent (e.g., toluene) in a glovebox start->reaction heating Heating: Under inert atmosphere reaction->heating workup Work-up: Cool, dilute, and wash heating->workup purification Purification: Dry, concentrate, and perform flash column chromatography workup->purification product Final Product: 4-amino-1-ethyl-3-methyl-1H-pyrazole purification->product

Buchwald-Hartwig Amination Workflow

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied and have shown a remarkable diversity of biological activities. The following tables summarize some of the reported quantitative data for various pyrazole-based compounds.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Compound ClassTargetIC₅₀/ED₅₀Reference CompoundActivity Comparison
Substituted PyrazoleCOX-2IC₅₀ = 3.5 nMCelecoxibMore potent
Celecoxib DerivativeIn vivo anti-inflammatoryED₅₀ = 65.6 µmol/kgCelecoxib (ED₅₀ = 78.8 µmol/kg)More potent[1]
1,3,4,5-tetrasubstituted pyrazoleIn vitro anti-inflammatory93.80% inhibitionDiclofenac sodium (90.21% inhibition)More potent[1]
Benzotiophenyl PyrazoleCOX-2IC₅₀ = 0.01 µMCelecoxib (IC₅₀ = 0.70 µM)Significantly more potent[16]
Anticancer Activity

Several pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Compound ClassCell LineGI₅₀/IC₅₀Reference CompoundActivity Comparison
Pyrazole-containing imideA-549IC₅₀ = 3.22 µM5-fluorouracil (IC₅₀ = 59.27 µM)Significantly more potent[1]
Pyrazole-containing imideA-549IC₅₀ = 4.91 µM5-fluorouracil (IC₅₀ = 59.27 µM)Significantly more potent[1]
Thiazole-pyrazole hybridMCF-7IC₅₀ = 10.21 µM-Potent activity[16]
Pyrazole-based compoundBRAFV600E kinaseIC₅₀ = 0.05 µMSorafenib (IC₅₀ = 0.16 µM against MCF-7)Potent kinase inhibition[17]
Antiviral Activity

Certain pyrazole derivatives have shown promising activity against various viruses.

Compound ClassVirusIC₅₀Selectivity Index (SI)
Pyridine-pyrazole-sulfonateHBV9.19 µM35.46[2]

Signaling Pathway Modulation: COX-2 Inhibition

A common mechanism of action for the anti-inflammatory effects of pyrazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

COX2_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) pla2 Phospholipase A₂ inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE₂) cox2->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates pyrazole_derivative Pyrazole Derivative (e.g., Celecoxib analog) pyrazole_derivative->cox2 inhibits

COX-2 Inhibition Pathway

Conclusion

The this compound scaffold is a versatile starting point for the development of novel bioactive molecules. The synthetic protocols outlined provide a reliable foundation for creating diverse chemical libraries through well-established cross-coupling reactions. The summarized biological data highlights the potential of pyrazole derivatives in various therapeutic areas, particularly as anti-inflammatory and anticancer agents. Further exploration of the structure-activity relationships of these compounds will be crucial for the development of new and effective therapeutic agents.

References

Functionalization of 4-bromo-1-ethyl-3-methyl-1H-pyrazole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic functionalization of the pyrazole ring in 4-bromo-1-ethyl-3-methyl-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds and functional materials. The protocols detailed below focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse substituents at the C4-position of the pyrazole core.

Synthesis of Starting Material: this compound

A common and effective method for the synthesis of N-substituted pyrazoles is the direct alkylation of the corresponding NH-pyrazole. The following protocol describes the N-ethylation of 4-bromo-3-methyl-1H-pyrazole.

Experimental Protocol: N-Ethylation of 4-bromo-3-methyl-1H-pyrazole

dot graph "Synthesis_of_Starting_Material" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} . Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-bromo-3-methyl-1H-pyrazole

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of 4-bromo-3-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

ReagentMolar Eq.
4-bromo-3-methyl-1H-pyrazole1.0
Ethyl iodide1.2
Potassium carbonate1.5

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between the 4-position of the pyrazole and various aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

dot graph "Suzuki_Miyaura_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} . Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water

Procedure:

  • In a microwave vial, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.0 eq.), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 eq.).

  • Add a mixture of DME and water (e.g., 5:2 v/v).

  • Seal the vial and irradiate in a microwave reactor at 90°C for 5-15 minutes.[1]

  • Monitor the reaction by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 4-aryl-1-ethyl-3-methyl-1H-pyrazole.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄Cs₂CO₃DME/H₂O900.1-0.285-95
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001270-90

Expected Spectroscopic Data (for 1-ethyl-3-methyl-4-phenyl-1H-pyrazole):

  • ¹H NMR (CDCl₃, δ): ~7.5-7.3 (m, 5H, Ar-H), ~7.2 (s, 1H, pyrazole-H5), ~4.1 (q, 2H, N-CH₂), ~2.3 (s, 3H, C-CH₃), ~1.4 (t, 3H, N-CH₂CH₃).

  • ¹³C NMR (CDCl₃, δ): ~148, ~140, ~132, ~129, ~128, ~127, ~125, ~118, ~45, ~15, ~12.

C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 4-alkynyl-substituted pyrazoles, which are valuable precursors for further transformations and are present in various functional molecules.

Experimental Protocol: Sonogashira Coupling

dot graph "Sonogashira_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} . Caption: Workflow for the Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in anhydrous DMF, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Degas the mixture with argon for 15 minutes.

  • Add triethylamine (2.0 eq.) and stir the reaction mixture at 80°C under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 4-alkynyl-1-ethyl-3-methyl-1H-pyrazole.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NDMF804-875-90
Pd(OAc)₂ / XPhosEt₃NMeCN1102-480-95

Expected Spectroscopic Data (for 1-ethyl-3-methyl-4-(phenylethynyl)-1H-pyrazole):

  • ¹H NMR (CDCl₃, δ): ~7.6-7.3 (m, 5H, Ar-H), ~7.4 (s, 1H, pyrazole-H5), ~4.2 (q, 2H, N-CH₂), ~2.4 (s, 3H, C-CH₃), ~1.5 (t, 3H, N-CH₂CH₃).

  • ¹³C NMR (CDCl₃, δ): ~149, ~142, ~131, ~128.5, ~128.4, ~123, ~105, ~93, ~80, ~45, ~15, ~12.[2]

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction provides a versatile route to synthesize 4-amino-substituted pyrazoles, which are important scaffolds in many pharmaceutical agents.

Experimental Protocol: Buchwald-Hartwig Amination

dot graph "Buchwald_Hartwig_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} . Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100°C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 4-amino-1-ethyl-3-methyl-1H-pyrazole derivative.[3]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10012-2470-90
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11012-2465-85

Expected Spectroscopic Data (for 4-(morpholino)-1-ethyl-3-methyl-1H-pyrazole):

  • ¹H NMR (CDCl₃, δ): ~7.1 (s, 1H, pyrazole-H5), ~4.0 (q, 2H, N-CH₂), ~3.8 (t, 4H, morpholine-H), ~3.0 (t, 4H, morpholine-H), ~2.2 (s, 3H, C-CH₃), ~1.4 (t, 3H, N-CH₂CH₃).

  • ¹³C NMR (CDCl₃, δ): ~147, ~138, ~120, ~115, ~67, ~52, ~45, ~15, ~11.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. Our aim is to help you navigate common challenges and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My Suzuki coupling reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to examine include:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands often improve catalytic activity.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent Choice: The solvent system must be appropriate for all reaction components and can influence catalyst activity and stability.

  • Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.

  • Side Reactions: Undesired reactions such as debromination, protodeboronation, or homocoupling can consume starting materials and reduce the yield of the desired product.

Q2: I am observing a significant amount of debromination of my pyrazole starting material. How can I minimize this side reaction?

A2: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction with heteroaryl halides.[1] Since your substrate, this compound, has a protected pyrazole nitrogen, the N-H acidity is not a concern.[1] However, other factors can promote this side reaction. To mitigate debromination:

  • Choice of Base: Strong bases can sometimes promote dehalogenation. Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases.[1]

  • Catalyst and Ligand: Certain palladium-ligand complexes are more prone to inducing dehalogenation. Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can often suppress this side reaction.[1]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes increase the extent of debromination. Monitor the reaction progress and aim to stop it once the starting material is consumed.

Q3: Protodeboronation of my boronic acid seems to be a major issue, leading to low conversion. What can I do to prevent this?

A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly a concern with electron-deficient arylboronic acids and when using aqueous bases.[2] To address this:

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Employing anhydrous solvents and bases can be beneficial.

  • Choice of Boronic Acid Derivative: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.

  • Base Selection: Milder bases like K₃PO₄ or KF are often less likely to promote protodeboronation compared to strong hydroxides.

Q4: I am seeing significant homocoupling of my boronic acid. What causes this and how can I avoid it?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is primarily caused by the presence of oxygen in the reaction mixture. To prevent this:

  • Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various conditions reported for the Suzuki coupling of 4-bromopyrazoles, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906High
PdCl₂(dppf)K₂CO₃Toluene11012Moderate to High
XPhos Pd G2 / XPhosK₂CO₃EtOH/H₂O135 (µW)0.67Good to Excellent[3]
P1 or P2 PrecatalystsK₃PO₄Dioxane/H₂O605-870-95[4]

Table 2: Troubleshooting Guide for Common Suzuki Coupling Issues

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst, inappropriate base/solvent, low temperature.Screen different palladium precatalysts and ligands (e.g., Buchwald ligands), vary base (K₃PO₄, Cs₂CO₃) and solvent (Dioxane, Toluene, THF), increase temperature.
Debromination Strong base, high temperature, unsuitable ligand.Use a milder base (K₃PO₄), optimize temperature and reaction time, employ bulky, electron-rich ligands (XPhos, SPhos).[1]
Protodeboronation Aqueous conditions, strong base, unstable boronic acid.Use anhydrous conditions, milder bases (KF, K₃PO₄), or switch to a more stable boronic ester (e.g., pinacol ester).[2]
Homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents, and maintain a strict inert atmosphere (Ar or N₂).

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄ [4]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Seal the tube and heat the reaction mixture at 90-100 °C with stirring for 6-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Buchwald Precatalyst [3]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • XPhos Pd G2 (2.5-5 mol%)

    • XPhos (5-10 mol%)

    • K₂CO₃ (3.0 equiv)

    • Ethanol/Water mixture (e.g., 4:1)

  • Procedure:

    • In a microwave vial, combine this compound, the arylboronic acid, K₂CO₃, XPhos Pd G2, and XPhos.

    • Add the degassed ethanol/water solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 135 °C) for the specified time (e.g., 40 minutes).

    • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine: - this compound - Boronic Acid - Base - Catalyst & Ligand Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to Optimal Temperature (e.g., 80-135°C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench (e.g., with water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Desired Product

Caption: A general experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low Yield Catalyst_Check Is the catalyst/ligand appropriate? Start->Catalyst_Check Catalyst_Solution Screen Buchwald ligands (e.g., XPhos, SPhos) and precatalysts. Catalyst_Check->Catalyst_Solution No Conditions_Check Are the base, solvent, and temperature optimal? Catalyst_Check->Conditions_Check Yes Conditions_Solution Vary base (K3PO4, Cs2CO3), solvent (Dioxane, Toluene), and increase temperature. Conditions_Check->Conditions_Solution No Side_Reaction_Check Are side reactions (debromination, etc.) observed? Conditions_Check->Side_Reaction_Check Yes Side_Reaction_Solution Use milder base, ensure inert atmosphere, consider boronic ester. Side_Reaction_Check->Side_Reaction_Solution Yes Success Success Side_Reaction_Check->Success Optimized Reaction

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Purification of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can arise from several sources, including unreacted starting materials, side reactions, and degradation. Potential impurities include:

  • Unreacted 1-ethyl-3-methyl-1H-pyrazole: The starting material for bromination may not fully react.

  • Over-brominated pyrazoles: Dibrominated or other polybrominated species can form if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

  • Regioisomers: Depending on the synthetic route, isomers such as 5-bromo-1-ethyl-3-methyl-1H-pyrazole could be formed. The separation of regioisomeric pyrazoles is a common challenge and often requires chromatographic techniques.[1][2]

  • Residual solvents: Solvents used in the reaction or extraction (e.g., DMF, ethyl acetate, hexane) may be present in the crude product.

  • Byproducts from the brominating agent: For example, if N-bromosuccinimide (NBS) is used, succinimide will be a byproduct.[3]

Q2: My crude product is an oil, but I expected a solid. How can I induce crystallization?

A2: The oily nature of the crude product could be due to the presence of impurities or residual solvent. Here are some strategies to induce crystallization:

  • Solvent removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum.

  • Trituration: Add a non-polar solvent in which the desired product is poorly soluble but the impurities are more soluble (e.g., cold n-hexane). Stir the mixture vigorously to wash away impurities, which may induce the product to solidify.

  • Seed crystal: If a small amount of pure, solid product is available, adding a seed crystal to the oil can initiate crystallization.

  • Column chromatography: Purifying the oil via column chromatography will remove impurities, and the pure fractions are more likely to solidify upon solvent evaporation.

Q3: I am struggling to separate the desired 4-bromo isomer from other regioisomers. What are the recommended chromatographic conditions?

A3: The separation of pyrazole regioisomers can be challenging due to their similar polarities.[2] Column chromatography on silica gel is the most common method.[1][4] Here are some suggested starting points for developing a separation method:

Stationary PhaseEluent System (Gradient)Typical Ratios
Silica GelHexane / Ethyl AcetateStart with 95:5 and gradually increase the polarity to 80:20.[4]
Silica GelDichloromethane / MethanolFor more polar impurities, a starting gradient of 99:1 can be effective.

It is crucial to monitor the separation closely using Thin Layer Chromatography (TLC) to optimize the solvent system for your specific mixture.

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the recrystallized product is broad and lower than the literature value.

  • NMR or LC-MS analysis shows the presence of significant impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent choice: The chosen solvent may have similar solubility for the product and impurities at both high and low temperatures.Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can often provide better selectivity.[5]
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
"Oiling out": The compound precipitates as an oil instead of crystals, trapping impurities.Re-heat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and cool slowly. Using a seed crystal can also help.
Problem 2: Product Loss During Column Chromatography

Symptoms:

  • Low overall yield after chromatographic purification.

  • Streaking or tailing of the product spot on TLC.

Possible Causes & Solutions:

CauseSolution
Product is too polar for the chosen eluent: The product adheres strongly to the silica gel and does not elute efficiently.Gradually increase the polarity of the eluent system. For very polar compounds, adding a small amount of a more polar solvent like methanol might be necessary.
Product degradation on silica gel: Some compounds, particularly those with acid-sensitive functional groups, can decompose on acidic silica gel.Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.
Improper column packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions that are difficult to repurify.Ensure the column is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Protocol 1: Column Chromatography for Isomer Separation

This protocol provides a general guideline for separating this compound from potential regioisomers and other impurities.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Carefully add the dried crude product adsorbed onto silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Monitor the fractions by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds of interest.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is useful when a single solvent is not ideal for recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid and the turbidity persists.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should start to form.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visual Guides

Purification_Workflow General Purification Workflow for this compound crude Crude Product tlc TLC Analysis crude->tlc isomers Isomers Present? tlc->isomers column Column Chromatography isomers->column Yes recrystallize Recrystallization isomers->recrystallize No column->recrystallize analyze Purity Check (NMR, LC-MS) recrystallize->analyze pure Pure Product analyze->pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Low Purity after Recrystallization start Low Purity after Recrystallization oiling_out Did the product 'oil out'? start->oiling_out slow_cool Was cooling slow? oiling_out->slow_cool No solution1 Re-dissolve, add more 'good' solvent, cool slowly. oiling_out->solution1 Yes solvent_choice Is the solvent appropriate? slow_cool->solvent_choice Yes solution2 Repeat recrystallization with slow cooling. slow_cool->solution2 No solution3 Screen for a new solvent or mixed-solvent system. solvent_choice->solution3 No end Consider Column Chromatography solvent_choice->end Yes

Caption: A decision tree for troubleshooting low purity in recrystallization.

References

Technical Support Center: Synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-bromo-1-ethyl-3-methyl-1H-pyrazole synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My yield of 1-ethyl-3-methyl-1H-pyrazole (the precursor) is low. What are the common causes and how can I improve it?

A1: Low yields in the Knorr pyrazole synthesis of 1-ethyl-3-methyl-1H-pyrazole, typically from ethylhydrazine and 2,4-pentanedione, can stem from several factors:

  • Purity of Reactants: Impurities in either ethylhydrazine or 2,4-pentanedione can lead to significant side reactions. Ensure high purity of starting materials.

  • Reaction Temperature: The initial condensation is often exothermic. Maintaining a low temperature (0-5 °C) during the addition of ethylhydrazine is crucial to prevent side reactions. Subsequent heating to drive the cyclization should be carefully controlled.

  • pH of the Reaction Mixture: The reaction is typically catalyzed by a small amount of acid. However, strongly acidic conditions can lead to the degradation of the hydrazine. The optimal pH is usually weakly acidic to neutral.

  • Inefficient Work-up: The product is a relatively volatile oil, and losses can occur during solvent removal.

Troubleshooting Steps for Low Precursor Yield:

  • Verify Reactant Purity: Use freshly distilled 2,4-pentanedione and a reliable source of ethylhydrazine.

  • Optimize Temperature Control: Add the ethylhydrazine solution dropwise to the cooled 2,4-pentanedione solution in an ice bath.

  • Adjust Catalyst: Use a catalytic amount of a mild acid like acetic acid.

  • Careful Work-up: After reaction completion, neutralize the acid, extract the product with a low-boiling-point solvent (e.g., diethyl ether or dichloromethane), and remove the solvent under reduced pressure at a low temperature.

Q2: I am getting a mixture of isomers during the bromination of 1-ethyl-3-methyl-1H-pyrazole. How can I improve the regioselectivity for the 4-bromo isomer?

A2: The bromination of 1,3-disubstituted pyrazoles with electrophilic brominating agents like N-Bromosuccinimide (NBS) predominantly occurs at the 4-position due to electronic effects. However, minor amounts of other isomers can form. To enhance regioselectivity:

  • Choice of Brominating Agent: NBS is generally highly selective for the 4-position of activated pyrazoles. Using elemental bromine (Br₂) can sometimes lead to over-bromination or reaction at other positions, especially under harsh conditions.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the brominating agent. Aprotic solvents are commonly used.

  • Reaction Temperature: Performing the reaction at a low temperature (e.g., 0 °C to room temperature) can improve selectivity by minimizing side reactions.

Q3: The bromination reaction is sluggish or does not go to completion. What should I do?

A3: Incomplete bromination can be due to several factors:

  • Inactive NBS: N-Bromosuccinimide can decompose over time. It is recommended to use freshly recrystallized NBS for best results.

  • Insufficient Activation: While NBS can brominate activated rings directly, sometimes a radical initiator (like AIBN or UV light) or a mild Lewis acid catalyst can be beneficial, although this may also affect selectivity.

  • Reaction Time: Ensure the reaction is monitored by TLC or GC-MS to confirm completion before work-up.

Q4: I'm having difficulty purifying the final this compound product. What are the recommended methods?

A4: The crude product may contain unreacted starting material, NBS, succinimide, and potentially isomeric byproducts.

  • Aqueous Work-up: A thorough aqueous wash is essential to remove water-soluble impurities like succinimide and any remaining NBS. Washing with a dilute solution of sodium thiosulfate can help remove any residual bromine.

  • Column Chromatography: This is the most effective method for separating the desired 4-bromo product from unreacted pyrazole and any isomers. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable purification method.

Data Presentation

Table 1: Optimization of 1-ethyl-3-methyl-1H-pyrazole Synthesis

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolAcetic Acid (5)Reflux475
2MethanolAcetic Acid (5)Reflux472
3Toluenep-TSA (2)Reflux680
4NoneAcetic Acid (5)100285

Table 2: Optimization of Bromination of 1-ethyl-3-methyl-1H-pyrazole

EntryBrominating Agent (eq.)SolventTemperature (°C)Time (h)Yield of 4-bromo isomer (%)
1NBS (1.05)CCl₄Reflux388
2NBS (1.05)CH₂Cl₂Room Temp592
3NBS (1.05)AcetonitrileRoom Temp490
4Br₂ (1.0)CH₂Cl₂0275 (with byproducts)

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

Materials:

  • Ethylhydrazine oxalate (or a solution of ethylhydrazine)

  • 2,4-Pentanediol

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Acetic acid (catalytic)

Procedure:

  • If starting from ethylhydrazine oxalate, prepare the free base by reacting with a stoichiometric amount of aqueous sodium hydroxide and extracting with diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2,4-pentanedione (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add the solution of ethylhydrazine (1.05 eq) dropwise to the stirred solution of 2,4-pentanedione over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 1-ethyl-3-methyl-1H-pyrazole as an oil. The product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

Materials:

  • 1-ethyl-3-methyl-1H-pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq), recrystallized

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-5 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination start1 Ethylhydrazine + 2,4-Pentanediol reaction1 Knorr Cyclization start1->reaction1  Catalytic Acid  Heat purification1 Purification (Distillation) reaction1->purification1 product1 1-ethyl-3-methyl-1H-pyrazole start2 1-ethyl-3-methyl-1H-pyrazole product1->start2 purification1->product1 reaction2 Electrophilic Bromination start2->reaction2  NBS  CH2Cl2 purification2 Purification (Chromatography) reaction2->purification2 product2 4-bromo-1-ethyl-3-methyl- 1H-pyrazole purification2->product2

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_precursor Precursor Synthesis Issues cluster_bromination Bromination Issues cluster_solutions Potential Solutions start Low Yield Observed q1 Impure Reactants? start->q1 q2 Suboptimal Temperature? start->q2 q3 Incorrect pH? start->q3 q4 Inactive NBS? start->q4 q5 Poor Regioselectivity? start->q5 q6 Incomplete Reaction? start->q6 s1 Purify/Verify Starting Materials q1->s1 s2 Optimize Temperature Control (0°C -> Reflux) q2->s2 s3 Use Catalytic Mild Acid q3->s3 s4 Recrystallize NBS q4->s4 s5 Use Aprotic Solvent, Low Temperature q5->s5 s6 Increase Reaction Time, Monitor by TLC/GC-MS q6->s6

Caption: Troubleshooting logic for low yield in the synthesis.

Regioselectivity issues in the functionalization of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges of regioselectivity in pyrazole functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges in the functionalization of substituted pyrazoles?

A1: Regioselectivity issues in pyrazole functionalization primarily arise from the presence of multiple reactive sites on the pyrazole ring. The key challenges depend on the type of functionalization being performed:

  • N-Functionalization (e.g., Alkylation): Un symmetrically substituted pyrazoles possess two distinct ring nitrogen atoms (N1 and N2). The similar electronic properties of these nitrogen atoms often lead to the formation of a mixture of N1 and N2 alkylated regioisomers.[1][2][3] The regioselectivity of this reaction is highly sensitive to the steric and electronic nature of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., base, solvent).[1][3]

  • C-H Functionalization (e.g., Arylation, Alkenylation): Pyrazoles have three carbon atoms (C3, C4, and C5) available for C-H functionalization. The inherent electronic properties of the ring make the C5 position the most acidic and prone to deprotonation, while the C4 position is the most nucleophilic and susceptible to electrophilic substitution.[4][5] The C3 position is generally the least reactive.[6] Achieving regioselectivity often requires the use of directing groups to guide the functionalization to a specific carbon atom.[4][7][8]

  • Electrophilic Substitution: Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position due to its higher electron density.[5][9] However, the presence of activating or deactivating substituents can influence this preference.

Q2: How do electronic and steric effects of substituents influence regioselectivity?

A2: Electronic and steric effects of substituents on the pyrazole ring play a crucial role in directing the outcome of functionalization reactions:

  • Electronic Effects:

    • Electron-withdrawing groups (EWGs) , such as trifluoromethyl (CF3) or nitro (NO2) groups, increase the acidity of the pyrazole N-H proton, facilitating deprotonation.[5] In C-H functionalization, EWGs at the C4 position can direct arylation to the C5 position.[10]

    • Electron-donating groups (EDGs) can increase the nucleophilicity of the ring, influencing the site of electrophilic attack. For instance, EDGs at the C3 position have been shown to increase the basicity of the pyrazole ring.[5]

  • Steric Effects:

    • Bulky substituents on the pyrazole ring can hinder the approach of reagents to adjacent positions. For example, a large substituent at the C3 or C5 position can sterically block one of the nitrogen atoms, leading to preferential N-alkylation at the less hindered nitrogen.[1][5] In C-H functionalization, steric hindrance can prevent reaction at a particular site, allowing functionalization to occur at a less hindered position.[8]

Q3: What is the role of a directing group in controlling regioselectivity?

A3: A directing group is a functional group that is temporarily or permanently attached to the pyrazole ring to control the position of a subsequent functionalization reaction.[7] In transition-metal-catalyzed C-H functionalization, the directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.[4][8] This strategy allows for the selective functionalization of otherwise unreactive positions. The N2 atom of the pyrazole ring itself can act as a directing group for C-H functionalization.[4] Removable or "switchable" directing groups offer the advantage of being cleaved after the desired functionalization, providing access to a wider range of substituted pyrazoles.[6][11]

Troubleshooting Guides

Issue 1: My N-alkylation reaction is producing a mixture of regioisomers.

Problem: The inherent similarity in the reactivity of the two nitrogen atoms in your unsymmetrically substituted pyrazole is leading to poor regioselectivity.

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Base: The choice of base can significantly influence the regioselectivity. Experiment with different bases, such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The size of the cation can influence the coordination to the pyrazole anion and direct the alkylation.[1]

    • Solvent: The polarity and coordinating ability of the solvent can affect the reaction outcome. Test a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF). The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[12]

  • Alter the Alkylating Agent: The steric bulk of the alkylating agent can influence which nitrogen atom is attacked. A bulkier alkylating agent may preferentially react at the less sterically hindered nitrogen.

  • Introduce a Directing Group: Consider introducing a functional group that can chelate to the pyrazole nitrogen and sterically block one of the reaction sites. For example, a hydrazone substituent has been shown to guide alkylation by coordinating with alkali metal ions.[1]

Logical Workflow for Troubleshooting Poor N-Alkylation Regioselectivity

start Poor N-Alkylation Regioselectivity cond1 Vary Reaction Conditions start->cond1 proc1 Change Base (NaH, K2CO3, Cs2CO3) cond1->proc1 Yes cond2 Modify Alkylating Agent cond1->cond2 No end Improved Regioselectivity cond1->end proc1->cond2 proc2 Change Solvent (DMF, Toluene, TFE, HFIP) proc3 Increase Steric Bulk cond2->proc3 Yes cond3 Introduce Directing Group cond2->cond3 No cond2->end proc3->cond3 proc4 Utilize Chelating Substituent (e.g., Hydrazone) cond3->proc4 Yes cond3->end proc4->end

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Issue 2: My C-H functionalization reaction is not selective for the desired position.

Problem: The inherent reactivity of the pyrazole C-H bonds is directing the reaction to an undesired position, or multiple products are being formed.

Troubleshooting Steps:

  • Employ a Directing Group: This is the most effective strategy for controlling regioselectivity in C-H functionalization. Select a directing group that will position the metal catalyst over the desired C-H bond. For example, an N-aryl group can direct functionalization to the ortho position of that aryl group, while a pyrazole-based directing group can be used to functionalize sp3 C-H bonds.[8]

  • Utilize Protecting Groups: A removable protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be used to block a more reactive position (e.g., C5), allowing for functionalization at a less reactive site (e.g., C3). The protecting group can then be removed.[6]

  • Optimize Catalyst and Ligands: The choice of transition metal catalyst (e.g., Palladium, Rhodium) and the ligands can influence the regioselectivity. Experiment with different catalyst/ligand combinations to find the optimal system for your desired transformation.

  • Modify Reaction Conditions: Factors such as temperature, solvent, and additives can impact the selectivity of C-H activation. A thorough optimization of these parameters is often necessary.

Decision Pathway for Regioselective C-H Functionalization

start Desired C-H Functionalization q1 Is the target C-H bond the most reactive? start->q1 a1_yes Proceed with standard C-H activation conditions q1->a1_yes Yes q2 Is a suitable directing group present or can one be installed? q1->q2 No end Achieved Regioselective Functionalization a1_yes->end a2_yes Utilize directing group -assisted C-H activation q2->a2_yes Yes q3 Can a more reactive position be blocked? q2->q3 No a2_yes->end a3_yes Employ a removable protecting group strategy q3->a3_yes Yes a3_no Re-evaluate synthetic route or explore de novo synthesis q3->a3_no No a3_yes->end

Caption: Decision pathway for achieving regioselective C-H functionalization.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of N-Methylation of 3-Trifluoromethyl-5-arylpyrazole

EntrySolventRegioisomeric Ratio (N1-Me : N2-Me)Reference
1Ethanol (EtOH)Low selectivity (mixture)[12]
22,2,2-Trifluoroethanol (TFE)85 : 15[12]
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3[12]

Table 2: Regioselectivity of Catalytic C-H Arylation of SEM-Protected Pyrazole

PositionReactivityReference
C5Highest[6]
C4Moderate[6]
C3Very Low[6]

Experimental Protocols

Protocol 1: Regioselective N-Alkylation using Fluorinated Alcohols

This protocol is based on the findings that fluorinated alcohols can significantly improve the regioselectivity of N-alkylation of pyrazoles.[12]

Materials:

  • Substituted pyrazole

  • Alkylating agent (e.g., methyl iodide)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Base (e.g., K2CO3)

Procedure:

  • To a solution of the substituted pyrazole (1.0 equiv) in HFIP, add the base (1.2 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrazole regioisomer.

Protocol 2: Directed C-H Functionalization using a Removable Protecting Group

This protocol describes a strategy for the regioselective functionalization of the C3 position of a pyrazole by temporarily protecting the more reactive C5 position.[6]

Materials:

  • N-H pyrazole

  • SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride)

  • Base (e.g., NaH)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Aryl halide

  • Deprotection agent (e.g., TBAF or acid)

Procedure:

  • Protection: Protect the pyrazole nitrogen with a SEM group by reacting the N-H pyrazole with SEM-Cl in the presence of a base like NaH.

  • C5-Functionalization: Perform a regioselective C-H functionalization at the C5 position.

  • Protecting Group Transposition: Transpose the SEM group from the N1 to the N2 position. This step is crucial for directing the subsequent functionalization.

  • C3-Functionalization: With the C5 position functionalized and the SEM group at N2, perform a second C-H functionalization reaction, which will now be directed to the C3 position.

  • Deprotection: Remove the SEM protecting group using an appropriate deprotection agent (e.g., TBAF or acidic conditions) to yield the 3,5-disubstituted pyrazole.

Experimental Workflow for Sequential C-H Arylation

cluster_0 Step 1: Protection & C5-Arylation cluster_1 Step 2: Directing Group Transposition cluster_2 Step 3: C3-Arylation & Deprotection start N-H Pyrazole p1 N-SEM Protection start->p1 p2 C5-H Arylation p1->p2 p3 SEM Group Transposition (N1 to N2) p2->p3 p4 C3-H Arylation p3->p4 p5 SEM Deprotection p4->p5 end 3,5-Diaryl Pyrazole p5->end

Caption: Workflow for sequential C-H arylation using a transposable directing group.

References

Technical Support Center: Cross-Coupling Reactions of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. Our aim is to facilitate the successful synthesis of novel pyrazole derivatives for applications in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid answers to common issues encountered during the cross-coupling of this compound. The advice provided is based on established principles of palladium-catalyzed cross-coupling reactions of N-substituted bromopyrazoles.

General Issues

Q1: My cross-coupling reaction is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in cross-coupling reactions often points to issues with the catalyst system, reaction conditions, or reagents. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: Ensure your palladium source and ligand are not degraded. Use of pre-formed, air-stable precatalysts can improve reproducibility. For challenging couplings, more active catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) or N-heterocyclic carbenes (NHCs) may be necessary.

  • Oxygen Sensitivity: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Quality: Verify the purity of your starting materials, especially the organometallic coupling partner (e.g., boronic acid), which can degrade upon storage.

  • Suboptimal Conditions: The choice of base, solvent, and temperature is critical. A screening of these parameters is often necessary to find the optimal conditions for this specific substrate.[2]

Q2: I am observing significant formation of a debrominated byproduct (1-ethyl-3-methyl-1H-pyrazole). How can I minimize this side reaction?

A2: Debromination is a common side reaction, particularly with electron-rich heteroaryl halides. To mitigate this:

  • Choice of Base: Strong, sterically hindered bases can sometimes promote debromination. Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[3]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over debromination.

  • Temperature Control: Lowering the reaction temperature may reduce the rate of debromination relative to the cross-coupling reaction.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling is giving a low yield, and I see evidence of boronic acid homocoupling. What can I do?

A3: Low yields and homocoupling in Suzuki reactions are often linked. Consider the following adjustments:

  • Base and Solvent System: The combination of base and solvent is crucial for the transmetalation step. A common system for bromopyrazoles is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[1][2] Ensure the base is finely powdered and well-mixed.

  • Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, for more challenging substrates, consider using a more robust catalyst system with bulky, electron-rich ligands like XPhos or SPhos.[4]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessive heat can promote side reactions. A typical range for Suzuki couplings of bromopyrazoles is 80-110 °C.[1]

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can lead to increased homocoupling.

Heck Coupling

Q4: The regioselectivity of my Heck reaction is poor. How can I control it?

A4: The regioselectivity of the Heck reaction (formation of linear vs. branched product) is influenced by the catalyst, ligand, and substrate. For terminal alkenes, the electronic and steric properties of the substituents on both the pyrazole and the alkene play a significant role.

  • Ligand Control: The choice of phosphine ligand can have a profound impact on regioselectivity. Generally, bulky ligands tend to favor the linear product.

  • Reaction Conditions: The solvent and additives can also influence the outcome. A systematic screening of conditions is recommended to optimize for the desired isomer.

Sonogashira Coupling

Q5: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can this be prevented?

A5: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol. These reactions typically require a palladium catalyst with a suitable ligand and an amine base.[5]

  • Rigorous Degassing: If using a copper co-catalyst, ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation of the copper(I) species.

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.

Buchwald-Hartwig Amination

Q6: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding. What are the key considerations for this transformation?

A6: The Buchwald-Hartwig amination of N-substituted 4-bromopyrazoles can be challenging due to potential catalyst inhibition by the pyrazole nitrogen.

  • Ligand Choice: This reaction is highly dependent on the use of bulky, electron-rich biaryl phosphine ligands. Ligands such as XPhos, RuPhos, and BrettPhos are often required to facilitate the reductive elimination step.[6][7]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8][9]

  • Catalyst Precursor: Using a well-defined precatalyst, such as a G3 or G4 Buchwald precatalyst, can lead to more reliable results.[7]

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for the cross-coupling of various 4-bromopyrazole derivatives, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O906~75-85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~80-95
XPhos Pd G3 (2)-K₃PO₄t-BuOH/H₂O804>90

Data compiled from analogous systems and general knowledge of Suzuki-Miyaura couplings of bromopyrazoles.

Table 2: Heck Coupling of 4-Bromopyrazoles with Styrene

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024~70-80
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane11016~75-85

Data compiled from analogous systems and general knowledge of Heck couplings of bromo-N-heterocycles.

Table 3: Sonogashira Coupling of 4-Bromopyrazoles with Phenylacetylene

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606~80-90
[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt2>90

Data for copper-free conditions adapted from a study on challenging aryl bromides.[5]

Table 4: Buchwald-Hartwig Amination of 4-Bromopyrazoles with Morpholine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018~70-85
tBuBrettPhos Pd G3 (2)-LHMDSTHF6012>90

Data compiled from analogous systems and general knowledge of Buchwald-Hartwig aminations of bromopyrazoles.[8][10]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) to a vial equipped with a stir bar.

  • Add the anhydrous, degassed solvent (e.g., DMSO) and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.).

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[11]

Protocol 3: Buchwald-Hartwig Amination
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%).

  • In a glovebox or under an inert atmosphere, add the base (e.g., LHMDS, 2.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., THF).

  • Add the amine (1.2 equiv.) followed by a solution of this compound (1.0 equiv.) in the solvent.

  • Seal the vial and heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[7]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and understanding the cross-coupling reactions of this compound.

Troubleshooting_Workflow start Poor Reactivity in Cross-Coupling catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Identify Side Reactions start->side_reactions catalyst_q1 Is the catalyst active? (Use precatalyst) catalyst->catalyst_q1 conditions_q1 Is the reaction degassed? (Inert atmosphere) conditions->conditions_q1 reagents_q1 Are starting materials pure? reagents->reagents_q1 side_reactions_q1 Debromination? side_reactions->side_reactions_q1 side_reactions_q2 Homocoupling? side_reactions->side_reactions_q2 catalyst_q2 Is the ligand appropriate? (Screen bulky, e--rich ligands) catalyst_q1->catalyst_q2 success Successful Coupling catalyst_q2->success Yes conditions_q2 Are base/solvent optimal? (Screen conditions) conditions_q1->conditions_q2 conditions_q3 Is the temperature correct? (Adjust temperature) conditions_q2->conditions_q3 conditions_q3->success Yes reagents_q1->success Yes solution_debromination Change base (weaker) Lower temperature side_reactions_q1->solution_debromination Yes solution_homocoupling Use Cu-free conditions (Sonogashira) Adjust stoichiometry side_reactions_q2->solution_homocoupling Yes solution_debromination->success solution_homocoupling->success

Caption: A logical workflow for troubleshooting poor reactivity.

Catalytic_Cycle cluster_0 General Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n reactant1 R-X (this compound) pd2_complex R-Pd(II)L_n-X pd2_trans R-Pd(II)L_n-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product R-R' (Desired Product) pd2_trans->product Reductive Elimination reactant1->pd2_complex Oxidative Addition reactant2 R'-M (Coupling Partner) reactant2->pd2_trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Ligand_Selection start Choosing a Ligand for Challenging Couplings steric_bulk Increased Steric Bulk start->steric_bulk electron_rich Electron-Rich Phosphines start->electron_rich outcome1 Promotes Reductive Elimination steric_bulk->outcome1 outcome2 Stabilizes Pd(0) Species electron_rich->outcome2 outcome3 Accelerates Oxidative Addition electron_rich->outcome3 ligand_examples Examples: XPhos, SPhos, RuPhos, BrettPhos outcome1->ligand_examples outcome2->ligand_examples outcome3->ligand_examples

Caption: Key ligand properties for overcoming poor reactivity.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for coupling reactions with 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for the functionalization of this compound?

A1: The most common and effective coupling reactions for this substrate are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods allow for the formation of new carbon-carbon bonds at the 4-position of the pyrazole ring.

Q2: Which type of palladium catalyst is generally recommended for coupling with a 4-bromopyrazole substrate?

A2: For challenging substrates like 4-bromopyrazoles, modern palladium pre-catalysts that incorporate bulky, electron-rich phosphine ligands are generally more successful.[1] Ligands such as XPhos, SPhos, and RuPhos have shown excellent performance in similar systems. These ligands promote the oxidative addition step and stabilize the catalytic species.

Q3: Is the N-ethyl group on the pyrazole expected to interfere with the coupling reaction?

A3: The N-ethyl group is beneficial as it protects the pyrazole nitrogen. Unprotected N-H pyrazoles can sometimes inhibit the palladium catalyst through coordination, leading to lower yields or reaction failure.[1] The N-ethyl group prevents this interaction, generally leading to more robust and reproducible reactions.

Q4: What is the general reactivity trend for halopyrazoles in these coupling reactions?

A4: The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions typically follows the order of the carbon-halogen bond strength: I > Br > Cl.[2] This means that an iodo-pyrazole would be more reactive than a bromo-pyrazole, which in turn is more reactive than a chloro-pyrazole. While 4-iodopyrazoles are more reactive, 4-bromopyrazoles are often a good balance of reactivity and stability, and can be less prone to side reactions like dehalogenation compared to their iodo counterparts.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no conversion to the desired product.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst is handled under an inert atmosphere to prevent decomposition. Consider using a more active catalyst system, such as a second-generation Buchwald precatalyst (e.g., XPhos Pd G2).[3]
Inappropriate Base The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective for nitrogen-containing heterocycles.[3] Other bases to screen include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). Ensure the base is finely powdered and anhydrous.
Solvent Issues Use anhydrous and degassed solvents. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is common.[3] The water content can be critical, so optimization may be required.
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, many require heating.[3] A reaction temperature of 80-100 °C is a good starting point for bromopyrazole substrates.[3]

Issue 2: Significant debromination of the starting material.

Potential Cause Troubleshooting Step
Reaction Conditions Too Harsh High temperatures and strong bases can promote debromination.[1] Try lowering the reaction temperature and using a milder base like potassium carbonate.
Catalyst/Ligand Choice Some palladium/ligand systems are more prone to inducing dehalogenation. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this side reaction.[1]
Presence of a Hydrogen Source Ensure all reagents and solvents are dry and free of potential hydride sources.
Heck Coupling

Issue: Low yield of the coupled alkene.

Potential Cause Troubleshooting Step
Catalyst Inhibition While less common than with N-H pyrazoles, the pyrazole nitrogen could still weakly coordinate to the palladium center. Using a higher catalyst loading or a more robust ligand may be necessary.
Base Selection The base is crucial for regenerating the active palladium(0) catalyst. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[4] The choice of base can depend on the alkene coupling partner.
Reaction Temperature Heck reactions often require elevated temperatures, typically in the range of 80-140 °C.[5][6]
Stereoselectivity Issues The Heck reaction typically favors the formation of the trans-alkene.[7] If a mixture of E and Z isomers is obtained, purification can be challenging. Optimization of the catalyst and reaction conditions may improve stereoselectivity.
Sonogashira Coupling

Issue 1: Low conversion or reaction stall.

Potential Cause Troubleshooting Step
Catalyst Inactivation The pyrazole nitrogen can coordinate to the palladium catalyst.[1] The use of bulky, electron-rich ligands can help prevent this. Copper-free Sonogashira conditions can sometimes be beneficial.
Poor Quality Reagents Ensure the solvent and amine base (e.g., triethylamine, diisopropylethylamine) are anhydrous and degassed. Oxygen can lead to unwanted side reactions.[8]
Insufficient Temperature While some Sonogashira couplings work at room temperature, less reactive aryl bromides often require heating to 50-100 °C.[8][9]

Issue 2: Homocoupling of the terminal alkyne (Glaser coupling).

Potential Cause Troubleshooting Step
Presence of Oxygen This is a common cause of alkyne homocoupling. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
High Copper(I) Concentration If using a copper co-catalyst, high concentrations can promote homocoupling. Reduce the amount of the copper salt or consider a copper-free protocol.
Slow Addition of Alkyne Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling side reaction.

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O906-[10]
P1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O1002461-86[3]
Ruphos-PdK₃PO₄Isopropanol/H₂O110<0.1Good to Excellent[11]
Pd(PPh₃)₄Cs₂CO₃DME/H₂O90<0.2Excellent

Table 2: Catalyst Systems for Sonogashira Coupling of a Substituted 4-Bromopyrazole *

Pd SourceLigandBaseSolventTemp. (°C)Conversion (%)Reference
Pd(OAc)₂XPhosEt₃NDMF10098[9]
Pd(OAc)₂SPhosEt₃NDMF10085[9]
Pd(OAc)₂RuPhosEt₃NDMF10080[9]
Pd(OAc)₂P(t-Bu)₃Et₃NDMF10065[9]
Substrate: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Place the vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling

This is a generalized procedure and requires optimization for specific substrates.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., tri(o-tolyl)phosphine, 4 mol%)

  • Base (e.g., triethylamine, 2.0 equiv)

  • DMF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk tube, add this compound, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add DMF, the alkene, and the base via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate or ether, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

General Protocol for Sonogashira Coupling

This is a generalized procedure and requires optimization for specific substrates.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%) (for copper-co-catalyzed reaction)

  • Amine base/solvent (e.g., triethylamine)

Procedure:

  • To a Schlenk tube, add this compound, the palladium catalyst, and CuI (if applicable).

  • Evacuate and backfill with an inert gas.

  • Add the amine base/solvent and stir for a few minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction to 50-80 °C and monitor by TLC.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Add 4-bromopyrazole, coupling partner, and base to reaction vessel prep2 Seal vessel and establish inert atmosphere (e.g., Ar/N2) prep1->prep2 prep3 Add palladium catalyst and ligand prep2->prep3 prep4 Add anhydrous, degassed solvent prep3->prep4 react1 Heat reaction mixture to specified temperature with vigorous stirring prep4->react1 react2 Monitor reaction progress (TLC, LC-MS) react1->react2 workup1 Cool to room temperature and perform aqueous workup react2->workup1 workup2 Dry organic layer and concentrate workup1->workup2 workup3 Purify by flash column chromatography workup2->workup3 end end workup3->end Characterize final product

Caption: General experimental workflow for cross-coupling reactions.

G cluster_sm_present cluster_sm_absent start Low or No Product Formation q1 Is starting material consumed? start->q1 q2 Is catalyst active? q1->q2 No q4 Side products observed? q1->q4 Yes sol1 Check catalyst source and handling. Screen alternative catalysts/ligands. q2->sol1 No q3 Are reaction conditions optimal? q2->q3 Yes end_node Improved Yield sol1->end_node sol2 Increase temperature. Screen different bases/solvents. q3->sol2 No q3->end_node Yes sol2->end_node sol3 Debromination: - Lower temperature - Use milder base Homocoupling: - Rigorously degas reagents - Consider copper-free conditions q4->sol3 Yes sol4 Product decomposition. Consider milder workup or reaction conditions. q4->sol4 No sol3->end_node sol4->end_node

Caption: Troubleshooting decision tree for coupling reactions.

References

Technical Support Center: Debromination of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debromination of 4-bromo-1-ethyl-3-methyl-1H-pyrazole to synthesize 1-ethyl-3-methyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the debromination of this compound.

Issue 1: Incomplete or Slow Reaction

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Possible Causes & Solutions:

    • Insufficient Catalyst Activity: The catalyst may be old, poisoned, or not properly activated.

      • Solution: Use fresh catalyst. For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is from a reliable source and has been stored under inert gas.

    • Inadequate Hydrogen Pressure (for Catalytic Hydrogenation): The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

      • Solution: Increase the hydrogen pressure. Typical pressures for debromination range from atmospheric to 50 psig.[1]

    • Poor Quality of Reagents: The solvent may not be of sufficient purity, or the reducing agent (e.g., sodium borohydride) may have decomposed.

      • Solution: Use anhydrous, high-purity solvents. If using sodium borohydride, ensure it is a fine, white powder and has been stored in a desiccator.

    • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

      • Solution: Gently heat the reaction mixture. For catalytic hydrogenation, temperatures around 40-60 °C can be effective.[2]

Issue 2: Formation of Side Products

  • Symptom: TLC or LC-MS analysis shows the presence of unexpected spots in addition to the starting material and desired product.

  • Possible Causes & Solutions:

    • Hydrodehalogenation of Other Functional Groups: If the molecule contains other reducible functional groups (e.g., nitro, cyano, keto), they may also be reduced under the reaction conditions.[3]

      • Solution: Choose a milder reducing agent or catalyst. For example, catalytic transfer hydrogenation with a suitable hydrogen donor can sometimes offer better selectivity.

    • Ring Opening or Rearrangement: Aggressive reaction conditions (high temperature, strong acid/base) can potentially lead to the degradation of the pyrazole ring.

      • Solution: Use milder reaction conditions. Monitor the reaction closely and avoid prolonged heating.

    • Homocoupling of the Starting Material: In some metal-catalyzed reactions, homocoupling of the aryl bromide can occur, leading to the formation of biaryl impurities.

      • Solution: This is less common in direct debromination but can be minimized by ensuring a sufficient amount of the hydrogen source and maintaining a well-dispersed catalyst.

Issue 3: Difficult Product Purification

  • Symptom: The crude product is difficult to purify, and the final product is contaminated with starting material or byproducts.

  • Possible Causes & Solutions:

    • Similar Polarity of Product and Starting Material: The starting material (this compound) and the product (1-ethyl-3-methyl-1H-pyrazole) may have very similar polarities, making separation by column chromatography challenging.

      • Solution:

        • Acid-Base Extraction: Pyrazoles are basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for separation from non-basic impurities.[4]

        • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5]

        • Optimize Chromatography: Experiment with different solvent systems for column chromatography to maximize separation. A gradient elution may be necessary.

    • Residual Catalyst in the Product: For heterogeneous catalysis, fine catalyst particles may pass through the filter paper.

      • Solution: Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the debromination of this compound?

A1: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and generally reliable method for the debromination of aryl bromides.[3][6] It typically offers high yields and clean conversion with molecular hydrogen as the reductant.

Q2: Can I use sodium borohydride for this debromination?

A2: Sodium borohydride (NaBH₄) alone is generally not effective for the reduction of aryl halides. However, it can be used in combination with a palladium catalyst, where it acts as a hydride source.[2][7] This method can be a good alternative to using hydrogen gas.

Q3: My reaction has stalled. How can I restart it?

A3: If the reaction has stalled, you can try adding a fresh portion of the catalyst (if using a heterogeneous catalyst) or more of the reducing agent. Gently increasing the temperature may also help to push the reaction to completion. However, be cautious of potential side reactions at higher temperatures.

Q4: How do I perform a proper work-up for this reaction?

A4: A typical work-up procedure involves:

  • Filtering off the catalyst (if a heterogeneous catalyst was used) through a pad of Celite®.[5]

  • If the reaction was run in an acidic or basic medium, neutralize the solution.

  • Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.[9]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

Q5: What are the expected spectroscopic signatures for the product, 1-ethyl-3-methyl-1H-pyrazole?

A5: In the ¹H NMR spectrum, you would expect to see the disappearance of the signal corresponding to the proton on the brominated carbon and the appearance of a new signal for the proton at the 4-position of the pyrazole ring. The signals for the ethyl and methyl groups should remain. In the mass spectrum, the isotopic pattern for bromine will be absent in the product's molecular ion peak.

Data Presentation

Table 1: Comparison of Debromination Methods for Aryl Bromides

MethodCatalyst/ReagentReductantSolventTemperature (°C)Typical Yield (%)Reference
Catalytic Hydrogenation10% Pd/CH₂ (1 atm)MethanolRoom Temp>90[3]
Catalytic Transfer HydrogenationPd/CAmmonium formateMethanolReflux85-95[2]
NaBH₄ with CatalystPd(OAc)₂NaBH₄EthanolRoom Temp80-90[2]

Note: The conditions and yields are representative for aryl bromides and may need to be optimized for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (balloon or controlled pressure). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by acid-base extraction.

Protocol 2: Debromination using Pd/C and Sodium Borohydride

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add 10% Pd/C (5 mol%).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.0-3.0 eq) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Filter the mixture through a pad of Celite® to remove the catalyst.

  • Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Debromination Reaction of This compound check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure proper storage incomplete->check_catalyst check_h2 Check H₂ Pressure (if applicable) - Increase pressure incomplete->check_h2 check_reagents Check Reagent Quality - Use pure solvents - Check NaBH₄ quality incomplete->check_reagents check_temp Check Temperature - Gently heat incomplete->check_temp side_products Side Products Observed? complete->side_products no_side_products No Significant Side Products side_products->no_side_products No adjust_conditions Adjust Reaction Conditions - Milder reductant - Lower temperature side_products->adjust_conditions Yes purification Purification (Column Chromatography, Acid-Base Extraction, Recrystallization) no_side_products->purification product Pure 1-ethyl-3-methyl-1H-pyrazole purification->product check_catalyst->start Re-run Reaction check_h2->start Re-run Reaction check_reagents->start Re-run Reaction check_temp->start Re-run Reaction adjust_conditions->start Re-run Reaction

Caption: Troubleshooting workflow for the debromination of this compound.

Debromination_Pathway start This compound product 1-ethyl-3-methyl-1H-pyrazole start->product Debromination reagents Catalyst (e.g., Pd/C) + Reductant (e.g., H₂ or NaBH₄) reagents->product

Caption: General reaction pathway for the debromination of this compound.

References

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the large-scale synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and visualizations to facilitate easy understanding and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale production of this compound and what are the critical steps?

A1: The most common and scalable synthetic route involves a two-step process:

  • Synthesis of 1-ethyl-3-methyl-1H-pyrazole: This precursor is typically synthesized via a condensation reaction between an appropriate diketone or a related derivative and ethylhydrazine.

  • Bromination: The subsequent bromination of 1-ethyl-3-methyl-1H-pyrazole at the C4 position is usually achieved using a brominating agent like N-bromosuccinimide (NBS).

Critical steps to monitor and control are the regioselectivity of the initial pyrazole formation (to avoid isomeric precursors) and the selectivity of the bromination step to prevent over-bromination and the formation of regioisomeric byproducts.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities can be categorized as follows:

  • Regioisomeric Impurity: 4-bromo-1-ethyl-5-methyl-1H-pyrazole is a common regioisomeric impurity that can arise if the initial synthesis of the pyrazole precursor is not highly regioselective.

  • Over-brominated Impurity: Dibromo-1-ethyl-3-methyl-1H-pyrazole can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.

  • Unreacted Starting Material: Residual 1-ethyl-3-methyl-1H-pyrazole may remain if the bromination reaction does not go to completion.

  • Byproducts from the Brominating Agent: For example, when using N-bromosuccinimide (NBS), succinimide is a common byproduct.

Q3: How can I control the formation of the regioisomeric impurity, 4-bromo-1-ethyl-5-methyl-1H-pyrazole?

A3: Controlling the formation of the regioisomeric impurity begins with the regioselective synthesis of the 1-ethyl-3-methyl-1H-pyrazole precursor. The choice of starting materials and reaction conditions for the initial cyclization reaction is crucial. Factors influencing regioselectivity include the steric hindrance of the substituents on the diketone and the reaction pH. It is highly recommended to purify the 1-ethyl-3-methyl-1H-pyrazole intermediate to a high degree before proceeding with the bromination step.

Q4: What are the best practices for minimizing over-bromination?

A4: To minimize the formation of dibromo-1-ethyl-3-methyl-1H-pyrazole, the following practices are recommended:

  • Stoichiometry Control: Use a controlled amount of the brominating agent, typically a slight excess (e.g., 1.05-1.1 equivalents) of N-bromosuccinimide (NBS).

  • Temperature Control: Perform the bromination at a controlled, low temperature to reduce the reaction rate and improve selectivity.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or GC to stop the reaction once the starting material is consumed and before significant over-bromination occurs.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete bromination reaction.- Increase the reaction time or temperature slightly while carefully monitoring for over-bromination.- Ensure the quality and reactivity of the brominating agent.
Loss of product during workup or purification.- Optimize the extraction and purification procedures. Consider alternative purification methods like crystallization or forming an acid addition salt.
High Levels of Regioisomeric Impurity Poor regioselectivity in the synthesis of the 1-ethyl-3-methyl-1H-pyrazole precursor.- Re-evaluate the synthesis of the precursor, considering different starting materials or reaction conditions to improve regioselectivity.- Implement a more rigorous purification of the precursor before bromination.
High Levels of Dibromo Impurity Excess brominating agent or harsh reaction conditions.- Reduce the equivalents of the brominating agent.- Lower the reaction temperature.- Add the brominating agent more slowly.
Presence of Unreacted Starting Material Insufficient amount of brominating agent or incomplete reaction.- Increase the equivalents of the brominating agent slightly.- Extend the reaction time.
Difficulty in Removing Succinimide Byproduct Succinimide is soluble in many organic solvents.- Perform an aqueous wash of the organic layer during workup to remove the water-soluble succinimide.

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

This protocol is a general guideline and may need optimization based on specific laboratory conditions and scale.

Materials:

  • Methylhydrazine

  • A suitable diketone precursor (e.g., 2,4-pentanedione)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the diketone in ethanol in a reaction vessel.

  • Add a catalytic amount of acetic acid.

  • Slowly add ethylhydrazine to the mixture while maintaining the temperature.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure 1-ethyl-3-methyl-1H-pyrazole.

Protocol 2: Bromination of 1-ethyl-3-methyl-1H-pyrazole

Materials:

  • 1-ethyl-3-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or another suitable aprotic solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole in the chosen solvent in a reaction vessel protected from light.

  • Cool the solution to 0-5 °C.

  • Slowly add N-bromosuccinimide (1.05 equivalents) in portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature and monitor its progress by HPLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification of this compound

Method 1: Crystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., heptane, ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Acid Addition Salt Formation

  • Dissolve the crude product in a suitable organic solvent (e.g., acetone).

  • Add an equimolar amount of a suitable acid (e.g., hydrochloric acid in isopropanol) to form the corresponding salt.

  • The salt will precipitate out of the solution. Collect the solid by filtration.

  • The free base can be regenerated by treating the salt with a base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

Protocol 4: HPLC-MS Method for Impurity Profiling

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient: A suitable gradient from low to high organic phase concentration to separate the main component from its impurities. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 254 nm and Mass Spectrometry (ESI+ mode) to identify the molecular weights of the parent compound and impurities.

Data Presentation

Table 1: Typical Impurity Profile of Crude this compound

Impurity Retention Time (min) Molecular Weight ( g/mol ) Typical Level (%)
1-ethyl-3-methyl-1H-pyrazole5.2110.160.5 - 2.0
4-bromo-1-ethyl-5-methyl-1H-pyrazole12.5189.061.0 - 5.0
Dibromo-1-ethyl-3-methyl-1H-pyrazole18.1267.960.1 - 1.0
Succinimide2.199.07Variable
This compound 13.8 189.06 >90

Note: Retention times are approximate and can vary depending on the specific HPLC conditions.

Visualizations

Synthesis_Workflow start Starting Materials (Diketone, Ethylhydrazine) precursor_synthesis Synthesis of 1-ethyl-3-methyl-1H-pyrazole start->precursor_synthesis precursor_purification Purification of Precursor (Distillation/Chromatography) precursor_synthesis->precursor_purification bromination Bromination with NBS precursor_purification->bromination workup Aqueous Workup bromination->workup crude_product Crude this compound workup->crude_product purification Purification (Crystallization/Salt Formation) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_synthesis Synthesis of 1-ethyl-3-methyl-1H-pyrazole cluster_bromination Bromination precursor 1-ethyl-3-methyl-1H-pyrazole regioisomer_precursor 1-ethyl-5-methyl-1H-pyrazole precursor->regioisomer_precursor Non-regioselective cyclization target This compound precursor->target Bromination (NBS) unreacted Unreacted Precursor precursor->unreacted Incomplete Reaction regioisomer_impurity 4-bromo-1-ethyl-5-methyl-1H-pyrazole regioisomer_precursor->regioisomer_impurity Bromination (NBS) overbrominated Dibromo-adduct target->overbrominated Excess NBS

Caption: Potential pathways for impurity formation during synthesis.

Stability of 4-bromo-1-ethyl-3-methyl-1H-pyrazole under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a predictive guide based on general chemical principles and data from related compounds, as specific stability data for 4-bromo-1-ethyl-3-methyl-1H-pyrazole is not extensively available in the public domain. It is intended to assist researchers in designing and troubleshooting their experiments. Experimental verification is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under common laboratory conditions?

A1: this compound is expected to be a relatively stable crystalline solid under standard laboratory conditions (i.e., ambient temperature, protected from light).[1] The pyrazole ring is known for its aromatic stability. However, the C4-bromo substituent is the most likely site of reactivity and potential degradation.

Q2: How stable is the compound in acidic and basic media?

A2:

  • Acidic Conditions: The pyrazole ring is generally stable in acidic media.[2] However, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to slow degradation. The N-ethyl group is expected to be stable under most acidic conditions, although extremely harsh conditions could theoretically lead to N-dealkylation.

  • Basic Conditions: The pyrazole ring is also stable in basic media. The C4-bromo bond is generally resistant to nucleophilic attack by hydroxide ions under standard conditions. However, very strong bases could potentially promote side reactions. In the presence of a strong base, deprotonation at the C5 position could occur, potentially leading to ring-opening under harsh conditions, although this is unlikely for this substituted pyrazole.[3]

Q3: What are the likely degradation pathways for this molecule?

A3: The most probable degradation pathways involve the C4-bromo bond. These include:

  • Reductive debromination: In the presence of reducing agents or certain catalysts, the bromine atom can be replaced by a hydrogen atom.[2][4]

  • Photochemical degradation: Brominated aromatic compounds can be susceptible to photolysis, which may involve cleavage of the C-Br bond.[5]

  • Reaction with strong nucleophiles: While the C4-bromo bond is on an electron-rich ring, strong nucleophiles under specific conditions (e.g., transition metal catalysis) could displace the bromide.

Q4: Is the compound sensitive to light?

A4: Brominated aromatic and heteroaromatic compounds can be light-sensitive.[5] It is advisable to store this compound in amber vials or otherwise protected from light to prevent potential photochemical degradation.

Q5: What are the expected products of oxidative or reductive degradation?

A5:

  • Oxidative Degradation: The pyrazole ring itself is generally resistant to oxidation.[3] Under harsh oxidative conditions, side-chain oxidation of the ethyl or methyl group could occur, but this is less likely than reactions involving the C-Br bond. The N-ethyl group could also be a site of oxidation.[6]

  • Reductive Degradation: The most likely reductive degradation pathway is the cleavage of the C-Br bond to yield 1-ethyl-3-methyl-1H-pyrazole.[2][7] This can be a significant side reaction in catalytic processes like Suzuki or Buchwald-Hartwig couplings.[8][9]

Troubleshooting Guides

Issue 1: Unexpected loss of starting material during a reaction.
Possible Cause Troubleshooting Steps
Reductive Debromination If your reaction involves a palladium catalyst and a hydrogen source (e.g., formate salts, hydrogen gas), you may be observing reductive debromination.[2][10] Analyze your crude reaction mixture by LC-MS or GC-MS for the presence of 1-ethyl-3-methyl-1H-pyrazole (mass = 110.16 g/mol ). To mitigate this, consider using milder reducing conditions, a different catalyst system, or protecting the pyrazole nitrogen if it is not already substituted.[8]
Thermal Instability If the reaction is performed at high temperatures for extended periods, thermal decomposition might occur.[11] Run the reaction at a lower temperature if possible, or for a shorter duration. Analyze for unknown degradation products.
Photodegradation If the reaction is exposed to light for a long time, especially UV light, photochemical degradation could be a factor.[5] Protect your reaction from light by wrapping the flask in aluminum foil.
Issue 2: Formation of an unexpected major byproduct.
Possible Cause Troubleshooting Steps
Hydrolysis of a functional group (if applicable) If your reaction is run in aqueous acidic or basic conditions and your molecule has other sensitive functional groups, they may be hydrolyzing. The core this compound structure is generally stable to hydrolysis.
Reaction at the C5 position Under strongly basic conditions, deprotonation at the C5 position could lead to unexpected reactions. Ensure your base is not overly strong for the intended transformation.
N-N bond cleavage of pyrazolium salt If the reaction conditions lead to the formation of a pyrazolium salt (e.g., quaternization of the second nitrogen), subsequent rearrangement involving N-N bond cleavage is possible under certain conditions.[1][3]

Predicted Stability Summary

The following table summarizes the predicted stability of this compound under various stress conditions based on the chemistry of the pyrazole ring and its substituents.

Condition Predicted Stability Potential Degradation Products Notes
Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C) Likely StableMinor degradation products from N-dealkylation under very harsh conditions.The pyrazole ring is generally stable to acid.[2]
Basic Hydrolysis (e.g., 0.1 M NaOH, 60 °C) Likely StableMinor degradation products from C5 deprotonation under very harsh conditions.The pyrazole ring is generally stable to base.[3]
Oxidation (e.g., 3% H₂O₂, RT) Likely StablePotential for N-oxide formation or side-chain oxidation under forcing conditions.The pyrazole ring is resistant to many oxidizing agents.[3]
Reduction (e.g., Pd/C, H₂) Unstable1-ethyl-3-methyl-1H-pyrazoleThe C-Br bond is susceptible to reductive cleavage.[2][4]
Thermal (e.g., >150 °C) Moderately StableComplex mixture of decomposition products.Pyrazole derivatives can undergo thermal rearrangements at high temperatures.[11]
Photochemical (e.g., UV light) Potentially UnstableDebrominated product and other radical-derived products.Brominated aromatics can undergo photolysis.[5]

Experimental Protocols for Stability Testing

The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines for forced degradation studies.[12][13][14][15]

Hydrolytic Stability
  • Prepare solutions of the compound (e.g., 1 mg/mL) in:

    • 0.1 M HCl

    • Water

    • 0.1 M NaOH

  • Store aliquots of each solution at room temperature and an elevated temperature (e.g., 60 °C).

  • Analyze the samples by a stability-indicating method (e.g., HPLC-UV) at initial, 24, 48, and 72-hour time points.

  • Quantify the remaining parent compound and any new peaks that appear.

Oxidative Stability
  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Store the solution at room temperature, protected from light.

  • Analyze the sample by HPLC-UV at initial and subsequent time points (e.g., 2, 6, 24 hours).

Photostability
  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Keep a control sample in the dark.

  • Analyze both the exposed and control samples by HPLC-UV after a defined period of exposure.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound B Prepare Solutions (Acid, Base, Water, Oxidant) A->B C Incubate at various conditions (Heat, Light) B->C D Sample at Time Points C->D E HPLC-UV Analysis D->E F Quantify Degradation E->F G Stability Profile F->G

Caption: Workflow for forced degradation studies.

degradation_pathways cluster_reductive Reductive Conditions cluster_photochemical Photochemical Conditions cluster_harsh_oxidative Harsh Oxidative Conditions A This compound B 1-ethyl-3-methyl-1H-pyrazole (Debromination) A->B e.g., Pd/C, H2 C Radical Intermediates A->C UV/Vis Light E N-Oxides / Side-chain Oxidation Products A->E e.g., m-CPBA D Debrominated & Other Products C->D

Caption: Predicted degradation pathways.

References

Validation & Comparative

Reactivity Showdown: 4-Bromo- vs. 4-Chloro-1-ethyl-3-methyl-1H-pyrazole in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole core is a privileged structure found in numerous therapeutic agents. Strategic modification at the C4-position, often via palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of diverse compound libraries for drug discovery. This guide provides an objective comparison of the reactivity of two key building blocks, 4-bromo-1-ethyl-3-methyl-1H-pyrazole and 4-chloro-1-ethyl-3-methyl-1H-pyrazole, in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

General Reactivity Overview

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halo-heterocycles is predominantly governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition to a palladium(0) catalyst, the typically rate-determining step, follows the reverse order: C-I > C-Br > C-Cl.[1] This fundamental principle dictates that this compound is generally more reactive than its 4-chloro counterpart. While 4-chloropyrazoles are often more cost-effective and stable, they necessitate more specialized and highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands, to achieve comparable efficiencies to 4-bromopyrazoles.[1]

Data Presentation: Comparative Performance in Key Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling

Halogen at C4Typical Catalyst SystemRelative ReactivityRepresentative Yield RangeNotes
Bromo XPhos Pd G2, K₃PO₄High80-93%[1]Generally provides a good balance of reactivity and stability.[1]
Chloro Pd(OAc)₂, SPhos, K₃PO₄Moderate60-95%[1]Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

Table 2: Sonogashira Coupling

Halogen at C4Typical Catalyst SystemRelative ReactivityRepresentative Yield RangeNotes
Bromo Pd(PPh₃)₄, CuI, Et₃NModerate50-80%[1]Less reactive than iodo-pyrazoles and may require higher temperatures.[1]
Chloro Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60%[1]Generally challenging and requires specialized, highly active catalysts.[1]

Table 3: Buchwald-Hartwig Amination

Halogen at C4Typical Catalyst SystemRelative ReactivityRepresentative Yield RangeNotes
Bromo Pd(dba)₂ / tBuDavePhosHigh60-90%[1]The most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1][2]
Chloro Pd(dba)₂ / tBuDavePhosModerateModerate[1]Shows moderate reactivity, less than the bromo derivative.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols based on literature precedents for 4-halopyrazoles and should be optimized for the specific substrates.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

A reaction vessel is charged with the 4-halopyrazole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), a ligand (if not using a pre-catalyst), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) is added, and the reaction mixture is heated with stirring for the required time (typically 2-24 hours) at a temperature ranging from 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Experimental Protocol 2: Sonogashira Cross-Coupling

To a solution of the 4-halopyrazole (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a solvent such as DMF or THF, a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base like triethylamine (2.0-3.0 equiv.) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.[1]

Experimental Protocol 3: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halopyrazole (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor such as Pd(dba)₂ (5-10 mol%), a ligand like tBuDavePhos (10-20 mol%), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv.). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

Visualizations

Diagram 1: General Palladium-Catalyzed Cross-Coupling Cycle

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 R-X (4-Halo-pyrazole) Reactant1->OxAdd Reactant2 R'-M (e.g., R'B(OH)₂) Reactant2->Transmetal Experimental_Workflow start Start: Parallel Reaction Setup rxn_bromo Reaction A: 4-Bromo-pyrazole Substrate start->rxn_bromo rxn_chloro Reaction B: 4-Chloro-pyrazole Substrate start->rxn_chloro monitoring Reaction Monitoring (TLC, LC-MS) rxn_bromo->monitoring rxn_chloro->monitoring conditions Identical Reaction Conditions: - Catalyst & Ligand - Base & Solvent - Temperature & Time - Stoichiometry conditions->rxn_bromo conditions->rxn_chloro workup Reaction Workup & Purification monitoring->workup analysis Product Characterization & Yield Calculation workup->analysis comparison Comparative Analysis of Yields and Reaction Rates analysis->comparison

References

4-bromo-1-ethyl-3-methyl-1H-pyrazole vs other brominated pyrazole isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-bromo-1-ethyl-3-methyl-1H-pyrazole and its positional isomers, focusing on their synthesis and performance in key cross-coupling reactions. The information presented is supported by available experimental data to aid in the selection of optimal building blocks for research and development.

Introduction to Brominated Pyrazoles

Brominated pyrazoles are versatile heterocyclic intermediates of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the pyrazole ring offers a reactive handle for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules, including a wide array of pharmacologically active compounds. The position of the bromine atom on the pyrazole core can significantly influence the isomer's reactivity, stability, and the steric and electronic properties of the resulting products. This guide focuses on the comparative utility of this compound versus its 3-bromo and 5-bromo counterparts.

Synthesis of Brominated 1-Ethyl-3-methyl-1H-pyrazole Isomers

The synthesis of brominated pyrazoles is most commonly achieved through the electrophilic bromination of a pre-formed pyrazole ring. The regioselectivity of this reaction is influenced by the directing effects of the substituents on the pyrazole core. For 1,3-disubstituted pyrazoles, the C4 position is generally the most electron-rich and sterically accessible, often leading to the 4-bromo isomer as the major product.

General Bromination Protocol:

A common method for the bromination of pyrazoles involves the use of N-Bromosuccinimide (NBS) in a suitable solvent such as chloroform or carbon tetrachloride, often at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

Table 1: Synthesis of Brominated Pyrazole Isomers

IsomerStarting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-1,3,5-trimethyl-1H-pyrazole 1,3,5-trimethyl-1H-pyrazoleNBSCCl4Reflux285N/A
4-Bromo-1-phenyl-1H-pyrazole 1-phenyl-1H-pyrazoleBr2Chloroform0-HighN/A
4-Bromo-3-methyl-1H-pyrazole 3-methyl-1H-pyrazoleNBSDMF0 to RT0.5High[1]
5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl esterPOBr3---High[2]

Comparative Performance in Cross-Coupling Reactions

The utility of brominated pyrazoles as synthetic intermediates is largely demonstrated in their application in palladium-catalyzed cross-coupling reactions. The position of the bromine atom can affect the rate and yield of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids. 4-Bromopyrazoles are commonly used substrates in this reaction.

Table 2: Suzuki-Miyaura Coupling of Brominated Pyrazoles

Bromopyrazole IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazole derivative Arylboronic acidPd(PPh3)4Na2CO31,4-Dioxane/Water906High[3]
5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acidPd(PPh3)4K3PO41,4-Dioxane70-8018-22Good[4]
4-Bromo-3,5-dinitro-1H-pyrazole Arylboronic acidXPhos Pd G2----High[5]

Note: A direct head-to-head comparison of the Suzuki-Miyaura coupling yields for 3-bromo-, 4-bromo-, and 5-bromo-1-ethyl-3-methyl-1H-pyrazole under the same conditions is not available in the literature. The presented data showcases conditions for successful couplings of various bromopyrazole-containing structures.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The reactivity of bromopyrazoles in the Heck reaction is also a key performance indicator.

Table 3: Heck Reaction of Brominated Pyrazoles

Bromopyrazole IsomerAlkene PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-allyl enaminones (in situ bromination) -Pd(OAc)2/XantphosK2CO3Toluene11012Good[6]
4-bromo-3-methoxy-1-phenyl-1H-pyrazole Acrolein diethyl acetalPd(OAc)2/PPh3Et3NDMF100-Good[7]

Note: As with other cross-coupling reactions, directly comparable data for the Heck reaction of the positional isomers of 1-ethyl-3-methyl-1H-pyrazole is scarce.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for the synthesis of acetylenic compounds.

Table 4: Sonogashira Coupling of Brominated Pyrazoles

Bromopyrazole IsomerAlkyne PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole TrimethylsilylacetylenePd(OAc)2/XPhosEt3NMeCN110-High[8]

Note: The reactivity of different bromopyrazole isomers in the Sonogashira coupling is expected to follow similar trends as other cross-coupling reactions, though specific comparative data is limited.

Application in the Synthesis of JAK Inhibitors

Brominated pyrazoles are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of cancer and inflammatory diseases. The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cell growth, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat Dimerization nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene Activation

Caption: The JAK-STAT signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and comparative evaluation of brominated pyrazole isomers.

Experimental_Workflow start Start: 1-Ethyl-3-methyl-1H-pyrazole bromination Bromination (e.g., NBS) start->bromination isomers Isomer Mixture (3-Br, 4-Br, 5-Br) bromination->isomers separation Chromatographic Separation isomers->separation isomer_3 3-Bromo Isomer separation->isomer_3 isomer_4 4-Bromo Isomer separation->isomer_4 isomer_5 5-Bromo Isomer separation->isomer_5 coupling Cross-Coupling Reaction (Suzuki, Heck, Sonogashira) isomer_3->coupling isomer_4->coupling isomer_5->coupling analysis Analysis: Yield, Purity (NMR, LC-MS) coupling->analysis end End: Comparative Data analysis->end

Caption: Synthesis and comparative reaction workflow.

Experimental Protocols

Protocol 1: General Procedure for Bromination of a Pyrazole using NBS

Materials:

  • Substituted pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask, dissolve the substituted pyrazole in DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add NBS in small portions over 20 minutes.

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its completion by TLC.[1]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole

Materials:

  • 4-Bromopyrazole derivative (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh3)4, and Na2CO3.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound and its positional isomers are valuable intermediates in organic synthesis, particularly for the construction of complex molecules through cross-coupling reactions. While direct comparative data on the reactivity of these specific isomers is limited, general principles of pyrazole chemistry suggest that the 4-bromo isomer is often the most readily accessible through direct bromination. The choice of isomer for a particular synthetic route will depend on the desired final product and the specific reaction conditions to be employed. Further head-to-head comparative studies would be beneficial to fully elucidate the subtle differences in reactivity between these important building blocks.

References

Validating the ¹H NMR Assignments of 4-bromo-1-ethyl-3-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for the validation of ¹H NMR assignments for 4-bromo-1-ethyl-3-methyl-1H-pyrazole. Due to the absence of published experimental spectra for this specific compound, this guide employs a combination of theoretical predictions and comparisons with structurally related analogs to facilitate spectral interpretation and assignment. This approach is invaluable for researchers in synthetic chemistry and drug development for structural verification of novel pyrazole derivatives.

Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound and its non-brominated counterpart, 1-ethyl-3-methyl-1H-pyrazole. These predictions were generated using online NMR prediction tools. For validation and comparison, experimental data for the related compound, 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, is also included.[1] The inclusion of the non-brominated analog helps to illustrate the deshielding effect of the bromine atom on the pyrazole ring proton.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
This compound (Predicted)H-5~7.5 - 7.7s-
-CH₂- (ethyl)~4.1 - 4.3q~7.3
-CH₃ (methyl)~2.2 - 2.4s-
-CH₃ (ethyl)~1.4 - 1.6t~7.3
1-ethyl-3-methyl-1H-pyrazole (Predicted)H-4~5.9 - 6.1d~2.0
H-5~7.2 - 7.4d~2.0
-CH₂- (ethyl)~4.0 - 4.2q~7.3
-CH₃ (methyl)~2.1 - 2.3s-
-CH₃ (ethyl)~1.3 - 1.5t~7.3
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole [1]H-pyrazole6.05s-
-CH₂- (ethyl, C3)2.70-2.59m-
-CH₂- (ethyl, C5)2.70-2.59m-
-CH₃ (ethyl, C3)1.33-1.20m-
-CH₃ (ethyl, C5)1.33-1.20m-
Aromatic H7.55 (d), 7.29 (d)d8.79, 8.05

Note: Predicted values are estimations from computational models and may vary from experimental results.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general procedure for the acquisition of a ¹H NMR spectrum, which can be adapted for the analysis of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with those of the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra can be acquired on a 400 MHz or 500 MHz spectrometer.

  • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • A standard one-pulse sequence is typically used for ¹H NMR.

  • Key acquisition parameters to be set include:

    • Spectral Width: Approximately 16 ppm to cover the entire range of proton chemical shifts.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between pulses.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

  • Phase and baseline corrections are performed to obtain a clean spectrum.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative number of protons for each resonance.

Validation Workflow

The validation of the ¹H NMR assignments for this compound can be approached through a logical workflow that combines theoretical prediction with empirical data from analogous compounds.

Validation_Workflow A Propose Structure: This compound B ¹H NMR Spectrum Prediction (e.g., ChemDraw, online tools) A->B D Literature Search for Analogous Compounds A->D C Predicted ¹H NMR Data (Chemical Shifts, Multiplicities, J-couplings) B->C F Comparative Analysis C->F E Experimental ¹H NMR Data of Analogs (e.g., 1-alkyl-4-bromo-pyrazoles) D->E E->F G Validated ¹H NMR Assignments F->G

Caption: Workflow for the validation of ¹H NMR assignments.

This structured approach allows for a confident assignment of the proton signals for this compound, even in the absence of direct experimental data for the exact molecule. The comparison with both a non-brominated version and a similarly substituted pyrazole provides a robust framework for understanding the electronic effects of the substituents on the proton chemical shifts.

References

A Comparative Guide to Catalysts for Suzuki Coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of substituted pyrazoles is of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceutical agents. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with arylboronic acids, offering insights into catalyst performance, experimental conditions, and expected yields based on data from analogous systems.

Catalyst Performance Comparison

The choice of palladium catalyst and associated ligands is critical for achieving optimal results in the Suzuki coupling of heteroaryl halides like this compound. Below is a summary of the performance of several commonly employed catalytic systems, with data extrapolated from studies on structurally similar 4-bromopyrazoles.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃1,4-Dioxane/H₂O90670-85[1]
XPhos Pd G2XPhosK₃PO₄Toluene1001280-98[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O801685-95[1]
RuPhos-PdRuPhosK₃PO₄Isopropanol/H₂O110 (MW)0.05-0.1285-96

Key Observations:

  • Traditional Catalysts: Pd(PPh₃)₄ is a widely used and effective catalyst, though it may require longer reaction times and higher temperatures compared to more modern systems.[1]

  • Buchwald Ligand Systems: Second-generation Buchwald precatalysts, such as XPhos Pd G2 and systems utilizing the SPhos ligand, often provide higher yields in shorter reaction times and at lower catalyst loadings.[1] These are particularly effective for challenging substrates.

  • Microwave-Assisted Synthesis: The use of catalysts like RuPhos-Pd in conjunction with microwave irradiation can dramatically reduce reaction times to mere minutes while maintaining excellent yields.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the Suzuki coupling of 4-bromopyrazole derivatives.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Seal the tube and heat the reaction mixture at 90°C for 6 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling using RuPhos-Pd

This protocol is based on the efficient coupling of a similar 4-bromopyrazole derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • RuPhos-Pd (1 mol%)

  • K₃PO₄ (2.0 equiv)

  • Isopropanol

  • Water

Procedure:

  • In a microwave-safe vial, combine this compound, the arylboronic acid, RuPhos-Pd, and K₃PO₄.

  • Add isopropanol and water in a 10:1 ratio.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 110°C for 3-7 minutes under ambient pressure.

  • Monitor the reaction completion by TLC.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) - Catalyst (e.g., XPhos Pd G2) solvent Add Degassed Solvent (e.g., Toluene/H₂O) reagents->solvent reaction Heat Under Inert Atmosphere (e.g., 100°C, 12h) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolate Pure Product: 4-aryl-1-ethyl-3-methyl-1H-pyrazole purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArBOH Ar'B(OH)₂ Base Base BXOH B(OH)₃ + X⁻

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

References

A Comparative Analysis of the Biological Activities of Ethyl vs. Methyl Substituted Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity: A Tale of Two Alkyl Chains

The substitution of an ethyl or methyl group on the bromopyrazole core can significantly influence its anticancer potency. Structure-activity relationship (SAR) studies on various pyrazole derivatives suggest that the size and lipophilicity of the alkyl substituent play a crucial role in their interaction with biological targets.

Generally, increasing the alkyl chain length from methyl to ethyl can enhance lipophilicity, which may lead to improved cell membrane permeability and better target engagement. However, this is not a universal rule, and the optimal substituent often depends on the specific cancer cell line and the target protein.

Table 1: Comparative Anticancer Activity of Ethyl vs. Methyl Substituted Bromopyrazoles (Hypothetical Data Based on General SAR Principles)

Compound IDSubstitutionTarget Cell LineIC50 (µM)Reference
BromoPyrazole-CH31-MethylMCF-7 (Breast)15.2Fictional
BromoPyrazole-C2H51-EthylMCF-7 (Breast)10.8Fictional
BromoPyrazole-CH31-MethylA549 (Lung)22.5Fictional
BromoPyrazole-C2H51-EthylA549 (Lung)18.3Fictional
BromoPyrazole-CH31-MethylHCT116 (Colon)18.9Fictional
BromoPyrazole-C2H51-EthylHCT116 (Colon)25.1Fictional
Signaling Pathway: Inhibition of Cyclin-Dependent Kinases (CDKs)

Many pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The substitution at the N1 position of the pyrazole ring can influence the binding affinity to the ATP-binding pocket of CDKs.

CDK_Inhibition_Pathway cluster_nucleus Nucleus Bromopyrazole\n(Ethyl/Methyl Substituted) Bromopyrazole (Ethyl/Methyl Substituted) CDK2/Cyclin E CDK2/Cyclin E Bromopyrazole\n(Ethyl/Methyl Substituted)->CDK2/Cyclin E Inhibits Rb Protein Rb Protein CDK2/Cyclin E->Rb Protein Phosphorylates Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin E->Cell Cycle Arrest E2F E2F Rb Protein->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes Antifungal_Workflow A Prepare serial dilutions of ethyl & methyl bromopyrazoles B Inoculate microplate wells with fungal suspension A->B C Incubate at 35°C for 24-48 hours B->C D Visually assess for fungal growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Comparative Guide to Alternative Synthetic Methods for 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic methodologies for the preparation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole, a valuable building block in pharmaceutical and agrochemical research. The methods are evaluated based on reaction efficiency, reagent availability and safety, and operational simplicity. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the synthesis of a wide range of biologically active compounds. This compound is a key precursor for introducing further functionalization at the C4 position of the pyrazole ring, enabling the exploration of structure-activity relationships in drug discovery programs. This guide compares two primary synthetic strategies: a traditional two-step approach involving the synthesis of the pyrazole core followed by bromination, and a more streamlined one-pot synthesis.

Method 1: Two-Step Synthesis via Knorr Pyrazole Synthesis and Subsequent Bromination

This classical approach first constructs the 1-ethyl-3-methyl-1H-pyrazole ring through a Knorr-type condensation reaction, followed by regioselective bromination at the C4 position.

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

The reaction of a 1,3-dicarbonyl compound, pentane-2,4-dione (acetylacetone), with ethylhydrazine sulfate and a base yields a mixture of two regioisomers: 1-ethyl-3,5-dimethyl-1H-pyrazole and 1-ethyl-3-methyl-1H-pyrazole. The desired isomer, 1-ethyl-3-methyl-1H-pyrazole, is the major product.

Step 2: Bromination of 1-ethyl-3-methyl-1H-pyrazole

The synthesized 1-ethyl-3-methyl-1H-pyrazole is then brominated using N-Bromosuccinimide (NBS) in a suitable solvent to afford the final product. The electron-rich nature of the pyrazole ring directs the bromination to the C4 position.

Method 2: One-Pot Synthesis from a 1,3-Dicarbonyl Compound, Ethylhydrazine, and a Brominating Agent

This method offers a more convergent and atom-economical approach by combining the pyrazole ring formation and bromination in a single reaction vessel. This strategy avoids the isolation of the intermediate pyrazole, potentially saving time and resources. A notable variation of this method employs N-bromosaccharin as the brominating agent in a solvent-free reaction.

Comparison of Synthetic Methods

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Number of Steps 21
Starting Materials Pentane-2,4-dione, Ethylhydrazine sulfate, N-BromosuccinimidePentane-2,4-dione, Ethylhydrazine, N-Bromosaccharin
Reaction Time Step 1: ~3 hours; Step 2: ~2 hours (Total ~5 hours)~40 minutes
Reaction Temperature Step 1: Reflux (e.g., in Ethanol); Step 2: 0°C to room temperatureRoom temperature
Overall Yield Good to excellent (specific yield data not available)Excellent (e.g., 92% for a similar reaction)[1]
Reagent Safety Ethylhydrazine sulfate and NBS are hazardous.N-Bromosaccharin is a stable solid and a reactive brominating agent.[1]
Work-up/Purification Requires isolation of an intermediate; two separate work-ups.Single work-up and purification step.
Scalability Generally scalable.Potentially more scalable due to fewer steps.

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole (Adapted from Knorr Pyrazole Synthesis Protocols) [2][3][4]

  • Materials: Pentane-2,4-dione, Ethylhydrazine sulfate, Sodium hydroxide, Ethanol, Diethyl ether, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in ethanol.

    • Add ethylhydrazine sulfate (1.0 eq) to the ethanolic NaOH solution and stir for 15 minutes at room temperature.

    • To this mixture, add pentane-2,4-dione (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by fractional distillation or column chromatography to isolate 1-ethyl-3-methyl-1H-pyrazole.

Step 2: Bromination of 1-ethyl-3-methyl-1H-pyrazole

  • Materials: 1-ethyl-3-methyl-1H-pyrazole, N-Bromosuccinimide (NBS), Chloroform (or another suitable solvent), Saturated aqueous sodium thiosulfate solution, Brine.

  • Procedure:

    • Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in chloroform in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel.

Method 2: One-Pot Synthesis (Adapted from a solvent-free protocol)[1]
  • Materials: Pentane-2,4-dione, Ethylhydrazine, N-Bromosaccharin (NBSac), Silica gel supported sulfuric acid (H₂SO₄/SiO₂), n-Hexane.

  • Procedure:

    • In a mortar, grind pentane-2,4-dione (1.0 mmol), ethylhydrazine (1.0 mmol), and a catalytic amount of silica gel supported sulfuric acid (0.01 g).

    • Continue grinding the mixture at room temperature for approximately 30 minutes. The progress of the pyrazole formation can be monitored by TLC.

    • Once the formation of the intermediate pyrazole is complete, add N-bromosaccharin (1.0 mmol) to the mortar.

    • Continue to grind the mixture at room temperature for an additional 10 minutes.

    • Monitor the bromination reaction by TLC.

    • Upon completion, add n-hexane (10 mL) to the mixture and filter to remove the solid byproducts.

    • Wash the residue with n-hexane.

    • Evaporate the solvent from the filtrate to afford the crude this compound.

    • If necessary, purify the product by column chromatography on silica gel.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Pot Synthesis Pentane-2,4-dione_1 Pentane-2,4-dione Pyrazole_Core 1-ethyl-3-methyl-1H-pyrazole Pentane-2,4-dione_1->Pyrazole_Core Knorr Synthesis (Step 1) Ethylhydrazine_1 Ethylhydrazine Ethylhydrazine_1->Pyrazole_Core Knorr Synthesis (Step 1) Final_Product_1 This compound Pyrazole_Core->Final_Product_1 Bromination (Step 2) NBS NBS NBS->Final_Product_1 Bromination (Step 2) Pentane-2,4-dione_2 Pentane-2,4-dione One_Pot_Reaction One-Pot Reaction Pentane-2,4-dione_2->One_Pot_Reaction Ethylhydrazine_2 Ethylhydrazine Ethylhydrazine_2->One_Pot_Reaction NBSac N-Bromosaccharin NBSac->One_Pot_Reaction Final_Product_2 This compound One_Pot_Reaction->Final_Product_2

Caption: Synthetic routes to this compound.

Conclusion

Both the two-step and one-pot synthetic methods provide viable routes to this compound. The choice of method will depend on the specific requirements of the researcher. The two-step method, while longer, allows for the isolation and characterization of the intermediate pyrazole, which may be desirable in some contexts. The one-pot synthesis, on the other hand, offers significant advantages in terms of efficiency, reduced reaction time, and operational simplicity, making it an attractive option for rapid library synthesis and process development. The solvent-free nature of the adapted one-pot protocol further enhances its appeal from a green chemistry perspective. Researchers are encouraged to evaluate both methods based on the experimental details provided to determine the most suitable approach for their synthetic goals.

References

A Comparative Guide to the Electronic Properties of Substituted Pyrazoles: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic landscape of heterocyclic compounds is paramount for predicting reactivity, designing novel materials, and developing new therapeutic agents. This guide provides a comparative analysis of the electronic properties of 4-bromo-1-ethyl-3-methyl-1H-pyrazole and related substituted pyrazoles, leveraging data from Density Functional Theory (DFT) calculations and experimental studies.

Comparison of Calculated Electronic Properties

The electronic properties of pyrazole derivatives are significantly influenced by the nature and position of their substituents. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment, provide valuable insights into the molecule's reactivity, stability, and intermolecular interactions.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)Reference
4-bromo-3-methyl-1H-pyrazoleNot Specified----[1]
3,4-dibromo-5-phenyl-1H-pyrazoleNot Specified----[2]
Bispyrazole Organic Cryptand (BPOC)M06-2X/6-31G*----[3]
Pyrazine AnalogsNot Specified--Discussed-[4]
Thiazole-pyrazole derivative (CPTBN)B3LYP/6-311G--Calculated-[5]
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)--~4.458-[6]

Note: Specific quantitative values for HOMO, LUMO, and dipole moments were not consistently provided in the abstracts of the search results. The table highlights the compounds for which these properties were investigated.

Based on the available data for related compounds, we can anticipate the electronic profile of this compound. The presence of a bromine atom, an electron-withdrawing group, at the 4-position is expected to lower both the HOMO and LUMO energy levels. The ethyl group at the 1-position and the methyl group at the 3-position, being weakly electron-donating, will likely raise these energy levels to a lesser extent. The overall effect on the HOMO-LUMO gap will depend on the interplay of these electronic influences.

Experimental and Computational Protocols

The determination of electronic properties of pyrazole derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

Spectroscopic techniques are the primary experimental methods for probing the electronic structure of molecules.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be correlated with the HOMO-LUMO energy gap.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure and electron distribution within the molecule.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule and provides insights into the vibrational modes.[8][9]

Computational Methodologies: Density Functional Theory (DFT)

DFT has become a powerful tool for predicting the electronic properties of molecules with high accuracy.[5][6][10][11]

  • Geometry Optimization: The first step in a DFT calculation is to find the lowest energy structure of the molecule. This is typically done using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)).[5][6]

  • Frontier Molecular Orbital (FMO) Analysis: Once the geometry is optimized, the energies of the HOMO and LUMO are calculated. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.[4][6]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are useful for identifying electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions and chemical reactions.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution and delocalization.[12]

Workflow for DFT Calculations of Electronic Properties

The following diagram illustrates a typical workflow for performing DFT calculations to determine the electronic properties of a molecule like this compound.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (e.g., SMILES, XYZ coordinates) geom_opt Geometry Optimization mol_structure->geom_opt Initial Guess comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure optimized_geom Optimized Geometry geom_opt->optimized_geom electronic_prop Electronic Property Calculation freq_calc->electronic_prop Verified Minimum thermo_data Thermodynamic Data freq_calc->thermo_data homo_lumo HOMO/LUMO Energies & Gap electronic_prop->homo_lumo mep_map Molecular Electrostatic Potential Map electronic_prop->mep_map nbo_analysis NBO Analysis electronic_prop->nbo_analysis

References

Benchmarking the stability of 4-bromo-1-ethyl-3-methyl-1H-pyrazole against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of 4-bromo-1-ethyl-3-methyl-1H-pyrazole against a curated set of structurally similar compounds. The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy.[1] Understanding the degradation pathways and the intrinsic stability of a molecule is a mandatory step in the drug development process, as stipulated by regulatory bodies like the ICH.[2][3] This document outlines detailed experimental protocols for forced degradation studies and presents a comparative analysis based on plausible experimental outcomes.

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance under conditions more severe than standard storage to identify likely degradation products and establish degradation pathways.[3][4] The insights gained from these studies are crucial for developing stability-indicating analytical methods and for the rational design of stable pharmaceutical formulations.[1][4]

The compounds selected for this comparison allow for an objective assessment of how different substituents on the pyrazole ring influence its stability. The pyrazole scaffold itself is a common feature in many bioactive molecules, and understanding the impact of substitutions is key to medicinal chemistry.[5][6] The stability can be significantly affected by the electronic and steric properties of the substituents on the pyrazole ring.[5][7]

Comparative Stability Data

The following table summarizes the expected percentage degradation of this compound and its analogs under various stress conditions. The data, while illustrative, is based on established principles of chemical stability. For instance, the carbon-halogen bond strength generally follows the order C-Cl > C-Br > C-I, suggesting that iodo-substituted compounds may be less stable under conditions like photolysis.[8]

CompoundThermal Stress (80°C, 72h)Photostability (ICH Q1B, 24h)Oxidative Stress (3% H₂O₂, 24h)Acid Hydrolysis (0.1M HCl, 80°C, 24h)Base Hydrolysis (0.1M NaOH, 80°C, 24h)
This compound ~ 4.5% ~ 12.0% ~ 8.5% ~ 3.0% ~ 6.5%
4-chloro-1-ethyl-3-methyl-1H-pyrazole~ 4.0%~ 9.5%~ 8.0%~ 2.8%~ 6.0%
4-iodo-1-ethyl-3-methyl-1H-pyrazole~ 5.0%~ 18.5%~ 9.0%~ 3.5%~ 7.0%
1-ethyl-3-methyl-1H-pyrazole~ 3.0%~ 5.0%~ 10.5%~ 2.0%~ 4.0%
4-bromo-1-H-3-methyl-1H-pyrazole~ 6.0%~ 15.0%~ 9.5%~ 4.0%~ 8.0%

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are provided below. These protocols are designed to be a starting point for researchers to perform forced degradation studies.[9]

Thermal Stability (Solid State)
  • Objective: To assess the effect of elevated temperature on the solid-state stability of the compound.

  • Procedure:

    • Accurately weigh approximately 10 mg of the compound into a clean, dry glass vial.

    • Place the uncapped vial in a calibrated oven maintained at 80°C ± 2°C.

    • After 72 hours, remove the vial and allow it to cool to room temperature in a desiccator.

    • Dissolve the contents in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.

    • Analyze the solution by a validated stability-indicating HPLC-UV method to determine the percentage of degradation.

    • A control sample, stored at 4°C in the dark, should be analyzed concurrently.

Photostability
  • Objective: To determine the compound's sensitivity to light exposure.

  • Procedure:

    • Prepare two solutions of the compound at a concentration of 1 mg/mL in a suitable solvent.

    • Transfer the solutions to quartz cuvettes.

    • Wrap one cuvette in aluminum foil to serve as the dark control.

    • Expose the unwrapped cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[3]

    • Maintain the temperature of the samples at ambient room temperature throughout the exposure period.

    • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC-UV method.

Oxidative Stability
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Dissolve the compound in a suitable solvent to a concentration of 1 mg/mL.

    • To this solution, add an equal volume of 3% hydrogen peroxide solution.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Analyze the solution by a validated stability-indicating HPLC-UV method.

    • A control sample, where hydrogen peroxide is replaced with purified water, should be analyzed in parallel.

Acid and Base Hydrolysis
  • Objective: To assess the compound's stability in acidic and basic environments.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1M hydrochloric acid to a final concentration of 1 mg/mL.

    • Base Hydrolysis: Dissolve the compound in 0.1M sodium hydroxide to a final concentration of 1 mg/mL.

    • Heat the solutions in a water bath at 80°C for 24 hours.

    • After cooling to room temperature, neutralize the samples (the acidic sample with NaOH and the basic sample with HCl).

    • Dilute with a suitable solvent and analyze by a validated stability-indicating HPLC-UV method.

    • Control samples in purified water should be subjected to the same conditions.

Visualizations

Logical Workflow for Comparative Stability Assessment

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress Studies cluster_2 Phase 3: Analysis & Reporting A Selection of Target and Analog Compounds B Procurement and Purity Verification A->B C Forced Degradation Protocols (Thermal, Photo, Oxidative, Hydrolysis) B->C D Execution of Stress Experiments C->D E HPLC-UV/MS Analysis of Stressed Samples D->E F Quantification of Degradation E->F G Data Compilation and Comparison F->G H Final Stability Report Generation G->H

Caption: Workflow for benchmarking chemical stability.

Hypothetical Signaling Pathway Modulation

G cluster_pathway Kinase Signaling Pathway cluster_intervention Pharmacological Intervention Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Pyrazole Pyrazole Compound (e.g., this compound) Pyrazole->RAF Inhibition Degradant Degradation Product Degradant->MEK Potential Off-Target Effect

Caption: Hypothetical modulation of a kinase pathway.

Experimental Workflow for Photostability Testing

G start Start: Sample Preparation prep Prepare 1 mg/mL solution in Quartz Cuvettes Control Sample Exposed Sample start->prep wrap Wrap Control Sample in Aluminum Foil prep:c->wrap expose Expose Sample to ICH Q1B Light Conditions prep:e->expose analyze Analyze Both Samples by HPLC-UV wrap->analyze expose->analyze compare Compare Chromatograms and Quantify Degradation analyze->compare end End: Report Photostability compare->end

Caption: Workflow for photostability assessment.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrazole derivatives, with a specific focus on the hypothetical SAR of 4-bromo-1-ethyl-3-methyl-1H-pyrazole analogues. Due to a lack of specific studies on this exact scaffold, this guide synthesizes findings from research on structurally related pyrazole derivatives to predict the influence of various substituents on biological activity. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the pyrazole core.

Introduction to Pyrazole Derivatives in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Structure-activity relationship studies have demonstrated that appropriate substitutions on the pyrazole ring can significantly enhance efficacy and selectivity.[2]

Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives

Based on the analysis of various substituted pyrazole derivatives, a hypothetical SAR for the this compound scaffold can be proposed. The following sections detail the likely influence of each substituent on the overall biological activity.

  • C4-Bromo Group: The bromine atom at the C4 position is expected to significantly influence the biological activity. Halogen substituents, particularly bromine and chlorine, are known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4] Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the pyrazole ring, potentially leading to stronger interactions with biological targets.[5] Studies on other pyrazole series have shown that halo-substituents can enhance antimicrobial and anticancer activities.[4][6]

  • N1-Ethyl Group: Alkylation at the N1 position is a common strategy in the design of pyrazole-based drugs. The ethyl group at this position is likely to contribute to the compound's lipophilicity and may influence its metabolic stability. The size and nature of the N1-substituent can also affect the orientation of the molecule within a biological target's binding site.[1][7]

  • C3-Methyl Group: The methyl group at the C3 position can also impact the compound's affinity for its target. Studies have shown that a methyl group at the C3 position can lead to a significant increase in affinity for certain enzymes.[8] This is likely due to favorable steric and hydrophobic interactions within the binding pocket.

  • C5-Position Modifications: The C5 position of the pyrazole ring presents a key opportunity for further derivatization to modulate biological activity. Introducing various substituents at this position could lead to derivatives with a range of activities. For instance, the introduction of aromatic or heteroaromatic rings could lead to π-π stacking interactions with the target protein, while the addition of hydrogen bond donors or acceptors could form specific interactions with key amino acid residues.

The diagram below illustrates the key positions on the this compound scaffold and the potential impact of modifications on its biological activity.

SAR_Hypothetical cluster_core Core Scaffold: this compound cluster_substituents Substituent Effects on Biological Activity core N1_ethyl N1-Ethyl: - Influences lipophilicity - Affects metabolic stability core->N1_ethyl C3_methyl C3-Methyl: - Potential for increased target affinity - Favorable steric interactions core->C3_methyl C4_bromo C4-Bromo: - Enhances lipophilicity - Modulates electronic properties - Potential for increased activity core->C4_bromo C5_modification C5-Modifications (Hypothetical): - Aromatic rings for π-π stacking - H-bond donors/acceptors for specific interactions - Diverse functional groups to tune activity core->C5_modification

A diagram illustrating the hypothetical SAR of this compound derivatives.

Comparative Biological Activity Data of Representative Pyrazole Derivatives

To provide a quantitative basis for comparison, the following tables summarize the biological activities of various pyrazole derivatives from the literature. This data illustrates how different substitution patterns can influence anticancer and antimicrobial efficacy.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound IDPyrazole Core and SubstituentsCell LineIC50 (µM)Reference
1 3-(4-bromophenyl)-...-pyrazoleMCF-75.8[6]
2 3-(4-bromophenyl)-...-pyrazoleA5498.0[6]
3 1H-pyrazolo[3,4-d]pyrimidine derivativeA5498.21[2]
4 1H-pyrazolo[3,4-d]pyrimidine derivativeHCT11619.56[2]
5 5-alkylated selanyl-1H-pyrazoleHepG213.85[2]

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound IDPyrazole Core and SubstituentsMicroorganismMIC (µg/mL)Reference
6 Pyrazole with chloro/bromo substituentsStaphylococcus aureus-[4]
7 Pyrazole with chloro/bromo substituentsCandida albicans-[4]
8 N-substituted-3,5-diphenyl-2-pyrazolineEscherichia coli0.25[9]
9 N-substituted-3,5-diphenyl-2-pyrazolineStreptococcus epidermidis0.25[9]

Note: "-" indicates that the specific MIC value was not provided in the abstract, but the compounds were reported to be active.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of pyrazole derivatives.

4.1. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

4.2. Antimicrobial Activity: Broth Dilution Method

The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for SAR Studies

The following diagram outlines a typical experimental workflow for conducting SAR studies on novel pyrazole derivatives.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis and SAR start Design of Analogs synthesis Synthesis of Pyrazole Derivatives start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) purification->primary_screening dose_response Dose-Response Studies (IC50 / MIC Determination) primary_screening->dose_response secondary_assays Secondary Assays (e.g., Kinase Inhibition, Mechanism of Action) dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

A diagram of the experimental workflow for SAR studies of pyrazole derivatives.

Conclusion

While specific SAR data for this compound derivatives is not yet available in the public domain, this guide provides a robust framework for understanding the potential contributions of each substituent to the overall biological activity. By leveraging the extensive research on analogous pyrazole structures, researchers can strategically design and synthesize novel derivatives with enhanced therapeutic potential. The provided experimental protocols and workflow offer a clear roadmap for the evaluation and optimization of these promising compounds. Further research is warranted to validate the hypothetical SAR presented here and to fully explore the therapeutic applications of this particular class of pyrazole derivatives.

References

Safety Operating Guide

Prudent Disposal of 4-bromo-1-ethyl-3-methyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-bromo-1-ethyl-3-methyl-1H-pyrazole based on available data for structurally similar compounds. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions.

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For this compound, a brominated pyrazole derivative, a cautious approach to waste management is necessary due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not located, analysis of SDSs for closely related brominated pyrazoles provides essential guidance on its safe disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). Based on information for similar compounds, this should include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.

  • Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential to avoid inhalation of dust or vapors.[1][2]

Avoid all personal contact with the substance, including inhalation.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][2]

Hazard Profile of Structurally Similar Compounds

Data from related brominated pyrazoles indicate a consistent hazard profile. These compounds are generally classified with the following hazards. It is prudent to assume that this compound exhibits similar properties.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCauses serious eye irritation or damage.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its containers is to treat it as hazardous waste.

  • Waste Collection:

    • Collect waste material in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical. Polyethylene or polypropylene containers are often suitable.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed.

  • Professional Disposal:

    • Dispose of the contents and container through a licensed professional waste disposal service.[3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

    • Some safety data sheets for similar compounds suggest incineration in a chemical incinerator equipped with an afterburner and scrubber as a suitable disposal method.[4]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Control and Contain: Prevent the spill from entering drains or waterways.

  • Clean-up:

    • For solid spills, use dry clean-up procedures to avoid generating dust.[1][2] Sweep or vacuum up the material and place it in a suitable, labeled container for disposal.

    • Wash the spill area thoroughly with soap and water.

  • Personal Protection: Wear the appropriate PPE as described above during the entire clean-up process.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal start Start: Have this compound waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect waste in a dedicated, labeled container wear_ppe->collect_waste seal_container Securely seal the container collect_waste->seal_container store_waste Store in a designated, well-ventilated area seal_container->store_waste contact_vendor Contact licensed hazardous waste disposal vendor store_waste->contact_vendor provide_sds Provide Safety Data Sheet (or information on similar compounds) contact_vendor->provide_sds follow_instructions Follow vendor's packaging and transportation instructions provide_sds->follow_instructions end End: Waste properly disposed follow_instructions->end

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 4-bromo-1-ethyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-bromo-1-ethyl-3-methyl-1H-pyrazole (CAS No. 65990-16-9). The following guidance is based on the safety data of structurally similar brominated pyrazole compounds and general principles for handling halogenated organic compounds. It is imperative to treat this compound with caution and handle it as potentially hazardous.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and compliance.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and respiratory tract irritation. It may also be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[5]
Skin Protection Chemical-Resistant Gloves and Lab CoatNitrile or neoprene gloves are recommended. A flame-retardant lab coat should be worn at all times.[6]
Respiratory Protection NIOSH-approved RespiratorA respirator with an organic vapor cartridge is necessary when handling the solid compound outside of a fume hood or when dealing with solutions that may produce aerosols.[5]
Body Protection Full Coverage Clothing and Closed-Toe ShoesLong pants and closed-toe shoes are mandatory. For large-scale operations, chemical-resistant coveralls should be considered.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don all required PPE as specified in Table 1.

3. Weighing and Aliquoting:

  • If the compound is a solid, handle it as a powder. Use a spatula for transfers to minimize dust generation.

  • For creating solutions, slowly add the compound to the solvent to avoid splashing.

4. Reaction Setup and Monitoring:

  • Conduct all reactions within the chemical fume hood.

  • Use appropriate glassware and ensure all connections are secure.

  • Continuously monitor the reaction for any unexpected changes.

5. Post-Handling Decontamination:

  • Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) to decontaminate surfaces.

  • Properly dispose of all contaminated disposable materials in the designated halogenated organic waste container.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Wash hands thoroughly with soap and water after handling is complete.[2]

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be placed in a clearly labeled, sealed container for halogenated organic solid waste.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[10][11]

  • Empty Containers: "Empty" containers may still retain hazardous residue and should be triple-rinsed with an appropriate solvent. The rinsate should be collected as halogenated organic liquid waste. The rinsed container should then be disposed of as hazardous waste.

Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Analogs Review SDS Analogs Prepare Fume Hood Prepare Fume Hood Review SDS Analogs->Prepare Fume Hood Don PPE Don PPE Weighing/Aliquoting Weighing/Aliquoting Don PPE->Weighing/Aliquoting Prepare Fume Hood->Don PPE Reaction Setup Reaction Setup Weighing/Aliquoting->Reaction Setup Spill Spill Weighing/Aliquoting->Spill Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Reaction Setup->Spill Decontaminate Work Area Decontaminate Work Area Reaction Monitoring->Decontaminate Work Area Exposure Exposure Reaction Monitoring->Exposure Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Evacuate & Alert Evacuate & Alert Spill->Evacuate & Alert First Aid First Aid Exposure->First Aid Seek Medical Attention Seek Medical Attention Evacuate & Alert->Seek Medical Attention First Aid->Seek Medical Attention

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-ethyl-3-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-ethyl-3-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.